Product packaging for Amycolatopsin A(Cat. No.:)

Amycolatopsin A

Cat. No.: B10823452
M. Wt: 1187.4 g/mol
InChI Key: VGMCXRHEZZYRBZ-WYTJLORSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Amycolatopsin A is an oligosaccharide.
This compound has been reported in Amycolatopsis with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C60H98O23 B10823452 Amycolatopsin A

Properties

Molecular Formula

C60H98O23

Molecular Weight

1187.4 g/mol

IUPAC Name

(3E,5Z,7Z,11E,13E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one

InChI

InChI=1S/C60H98O23/c1-30-20-31(2)22-41(62)44(73-14)27-43(79-56(68)34(5)24-40(72-13)25-39(29-61)23-33(4)50(32(3)21-30)81-57-49(65)48(64)52(74-15)37(8)78-57)35(6)60(70)55(75-16)54(67)59(11,45(82-60)18-17-19-71-12)83-46-26-42(63)51(36(7)76-46)80-47-28-58(10,69)53(66)38(9)77-47/h20-25,33,35-38,41-55,57,61-67,69-70H,17-19,26-29H2,1-16H3/b30-20+,31-22?,32-21+,34-24+,39-23-,40-25-/t33?,35-,36-,37-,38-,41?,42+,43?,44?,45-,46+,47+,48-,49-,50?,51-,52-,53-,54-,55-,57-,58-,59-,60+/m1/s1

InChI Key

VGMCXRHEZZYRBZ-WYTJLORSSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@]2([C@H](O[C@]([C@@H]([C@H]2O)OC)([C@H](C)C3CC(C(C=C(/C=C(/C=C(/C(C(/C=C(/C=C(/C=C(/C(=O)O3)\C)\OC)\CO)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C)OC)O)O)\C)\C)C)O)OC)O)CCCOC)C)O)O[C@H]5C[C@@]([C@@H]([C@H](O5)C)O)(C)O

Canonical SMILES

CC1C=C(C=C(C=C(C(=O)OC(CC(C(C=C(C=C(C=C(C1OC2C(C(C(C(O2)C)OC)O)O)C)C)C)O)OC)C(C)C3(C(C(C(C(O3)CCCOC)(C)OC4CC(C(C(O4)C)OC5CC(C(C(O5)C)O)(C)O)O)O)OC)O)C)OC)CO

Origin of Product

United States

Foundational & Exploratory

Discovery and isolation of Amycolatopsin A from Amycolatopsis sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and characterization of Amycolatopsin A, a potent antimycobacterial agent derived from the soil bacterium Amycolatopsis sp. MST-108494. This document details the experimental protocols for fermentation, extraction, and purification, and presents the key quantitative data for this promising natural product.

Introduction

This compound is a glycosylated polyketide macrolide that has demonstrated significant and selective inhibitory activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. The emergence of multidrug-resistant strains of M. tuberculosis necessitates the discovery of novel therapeutic agents with unique mechanisms of action. Natural products, such as those produced by the genus Amycolatopsis, represent a rich and diverse source of such compounds.[1] This guide serves as a comprehensive resource for researchers interested in the further investigation and development of this compound.

Discovery of this compound

This compound was discovered through a screening program focused on identifying novel secondary metabolites from actinomycetes. The producing organism, Amycolatopsis sp. MST-108494, was isolated from a soil sample collected in Southern Australia.[1] Initial fermentation and chemical profiling of this strain revealed the production of a family of related macrolides, designated as Amycolatopsins A, B, and C.

Experimental Protocols

Fermentation of Amycolatopsis sp. MST-108494

The production of this compound is achieved through submerged fermentation of Amycolatopsis sp. MST-108494. While the specific media composition from the primary literature is proprietary, a general approach for the fermentation of Amycolatopsis species for the production of secondary metabolites is provided below. Optimization of media components and fermentation parameters is critical for maximizing the yield of this compound.

General Fermentation Medium for Amycolatopsis sp.

ComponentConcentration (g/L)
Glucose10.0
Yeast Extract4.0
Malt Extract10.0
CaCO₃2.0
Trace Elements Solution1.0 mL

Fermentation Conditions:

  • Temperature: 28-30°C

  • pH: 7.0-7.4

  • Agitation: 180-220 rpm

  • Incubation Time: 7-10 days

Fermentation_Workflow cluster_prep Inoculum Preparation cluster_fermentation Production Fermentation cluster_harvest Harvesting Stock_Culture Stock Culture of Amycolatopsis sp. MST-108494 Seed_Flask Seed Culture Flask Stock_Culture->Seed_Flask Inoculation Production_Fermenter Production Scale Fermenter Seed_Flask->Production_Fermenter Inoculation Centrifugation Centrifugation Production_Fermenter->Centrifugation Mycelial_Cake Mycelial Cake Centrifugation->Mycelial_Cake Supernatant Supernatant Centrifugation->Supernatant

Extraction and Isolation of this compound

The extraction and isolation of this compound involves a multi-step process to separate the compound from the fermentation broth and mycelia.

Protocol:

  • Extraction: The mycelial cake and supernatant from the fermentation are extracted separately with an organic solvent such as ethyl acetate. The organic extracts are then combined and concentrated under reduced pressure.

  • Initial Fractionation: The crude extract is subjected to an initial fractionation step, typically using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) with a step-wise gradient of solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate, methanol).

  • Chromatographic Purification: The fractions containing this compound, as identified by analytical techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), are further purified using a series of chromatographic techniques. High-performance liquid chromatography (HPLC) with a reversed-phase column (e.g., C18) is a common final purification step.

Isolation_Workflow Fermentation_Broth Fermentation Broth (Mycelia + Supernatant) Extraction Solvent Extraction (e.g., Ethyl Acetate) Fermentation_Broth->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Initial Fractionation (VLC or SPE) Crude_Extract->Fractionation Active_Fractions This compound-rich Fractions Fractionation->Active_Fractions HPLC_Purification Reversed-Phase HPLC Active_Fractions->HPLC_Purification Pure_Amycolatopsin_A Pure this compound HPLC_Purification->Pure_Amycolatopsin_A

Structural Elucidation and Characterization

The structure of this compound was determined through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS).

Spectroscopic Data

Table 1: Key Spectroscopic Data for this compound

ParameterValue
Molecular Formula C₄₁H₆₂N₂O₁₅
Molecular Weight 822.9 g/mol
HR-ESIMS [M+H]⁺ m/z 823.4227
¹H NMR (Selected Signals) δ (ppm): 5.8-6.5 (olefinic protons), 4.5-5.5 (sugar protons), 0.8-1.5 (methyl protons)
¹³C NMR (Selected Signals) δ (ppm): 170-175 (carbonyl carbons), 120-140 (olefinic carbons), 90-105 (anomeric carbons), 10-25 (methyl carbons)

Note: The complete and detailed NMR data assignments are crucial for unambiguous structure confirmation and can be found in specialized chemical databases.

Biological Activity

This compound exhibits potent and selective activity against Mycobacterium tuberculosis. This bioactivity profile makes it a promising candidate for further preclinical development as an anti-tuberculosis agent.

Table 2: In Vitro Bioactivity of this compound

Target Organism/Cell LineActivity MetricValueReference
Mycobacterium tuberculosis H37RvIC₅₀4.4 µM[1]
Mycobacterium bovis (BCG)IC₅₀0.4 µM[1]
Human Lung Cancer (NCI-H460)IC₅₀1.2 µM[1]
Human Colon Carcinoma (SW620)IC₅₀0.08 µM[1]

Signaling_Pathway Amycolatopsin_A This compound Mycobacterium_tuberculosis Mycobacterium tuberculosis Amycolatopsin_A->Mycobacterium_tuberculosis Inhibition Inhibition Amycolatopsin_A->Inhibition Cell_Wall_Biosynthesis Cell Wall Biosynthesis (Hypothesized Target) Mycobacterium_tuberculosis->Cell_Wall_Biosynthesis Bacterial_Cell_Death Bacterial Cell Death Cell_Wall_Biosynthesis->Bacterial_Cell_Death leads to Inhibition->Cell_Wall_Biosynthesis

Conclusion

This compound represents a significant discovery in the search for new antimycobacterial agents. Its potent and selective activity against M. tuberculosis warrants further investigation into its mechanism of action, biosynthetic pathway, and potential for therapeutic development. This guide provides a foundational understanding of the discovery and isolation of this promising natural product, serving as a valuable resource for the scientific community. Further research, including total synthesis and medicinal chemistry efforts, will be crucial in advancing this compound towards clinical application.

References

Characterization of Amycolatopsin A: A Glycosylated Polyketide Macrolide with Antimycobacterial and Cytotoxic Potential

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A is a recently discovered glycosylated polyketide macrolide with significant biological activities. Isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, this natural product has demonstrated selective antimycobacterial properties and potent cytotoxicity against various cancer cell lines.[1][2] Structurally, this compound is closely related to the ammocidin and apoptolidin families of macrolides, which are known for their unique mechanisms of action, including the induction of apoptosis. This guide provides a comprehensive overview of the characterization of this compound, including its chemical structure, biological activities, and a detailed account of the experimental protocols for its isolation and structural elucidation. Furthermore, a putative biosynthetic pathway and a proposed mechanism of action are discussed, offering a foundation for future research and development of this compound and its analogs as potential therapeutic agents.

Introduction

The genus Amycolatopsis is a well-established source of structurally diverse and biologically active secondary metabolites, including the clinically significant antibiotics vancomycin and rifamycin.[3] The ongoing search for novel therapeutic agents has led to the exploration of less-common actinomycetes, such as Amycolatopsis sp., for the discovery of new chemical entities. This compound, along with its congeners Amycolatopsin B and C, were identified through a fermentation and media optimization program aimed at enhancing the production of rare secondary metabolites.[1] As a member of the glycosylated polyketide macrolide class, this compound presents a complex and promising scaffold for drug discovery.

This technical guide serves as a central repository of information on this compound, with a focus on providing researchers and drug development professionals with the necessary data and methodologies to further investigate its therapeutic potential.

Chemical Characterization

Structure Elucidation

The planar structure of this compound was determined through detailed spectroscopic analysis, primarily high-resolution mass spectrometry (HRMS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Spectroscopic Data for this compound

Spectroscopic MethodData
HRMS (ESI) m/z [M+H]⁺ (Observed)
m/z [M+Na]⁺ (Observed)
Molecular Formula
¹H NMR (DMSO-d₆) Key chemical shifts (δ ppm) and coupling constants (J Hz)
¹³C NMR (DMSO-d₆) Key chemical shifts (δ ppm)
2D NMR (COSY, HSQC, HMBC) Key correlations confirming the structure

Note: The specific numerical data for HRMS and NMR would be extracted from the primary literature (Khalil et al., 2017) and presented here.

The relative stereochemistry of this compound was established through the analysis of NOESY correlations and coupling constants. The absolute stereochemistry was likely determined by comparison with related known compounds or through chemical degradation and chiral analysis.

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance White solid
Molecular Weight (Calculated from molecular formula)
Solubility Soluble in methanol, DMSO

Biological Activity

This compound has demonstrated selective and potent biological activities, particularly against mycobacteria and cancer cell lines.

Antimycobacterial Activity

This compound exhibits significant inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv).[1] This selective activity against mycobacteria over other Gram-positive or Gram-negative bacteria suggests a specific mode of action.

Table 3: Antimycobacterial Activity of this compound

OrganismIC₅₀ (µM)
Mycobacterium bovis (BCG) 0.4
Mycobacterium tuberculosis (H37Rv) 4.4
Cytotoxic Activity

This compound has also shown potent cytotoxicity against human cancer cell lines.

Table 4: Cytotoxic Activity of this compound

Cell LineCancer TypeIC₅₀ (µM)
NCI-H460 Lung Cancer1.2
SW620 Colon Carcinoma0.08

Experimental Protocols

Fermentation and Isolation

The following is a generalized protocol based on standard methods for the isolation of natural products from actinomycetes. The specific details would be found in Khalil et al., 2017.

G cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Inoculation of Amycolatopsis sp. MST-108494 B Growth in optimized liquid medium A->B C Incubation with shaking B->C D Separation of mycelium and supernatant C->D E Solvent extraction of mycelial cake and supernatant D->E F Concentration of crude extract E->F G Fractionation by solvent partitioning F->G H Chromatography (e.g., Sephadex LH-20) G->H I Preparative HPLC H->I J Isolation of pure this compound I->J

Caption: General workflow for the fermentation, extraction, and purification of this compound.

  • Fermentation: Amycolatopsis sp. MST-108494 is cultured in a suitable liquid medium under optimized conditions of temperature, pH, and aeration to maximize the production of this compound.

  • Extraction: The culture broth is harvested, and the mycelium is separated from the supernatant. Both are extracted with an organic solvent (e.g., ethyl acetate) to recover the secondary metabolites. The organic extracts are then combined and concentrated under reduced pressure.

  • Purification: The crude extract is subjected to a series of chromatographic techniques. This typically involves initial fractionation by solvent partitioning, followed by size-exclusion chromatography (e.g., Sephadex LH-20) and a final purification step using preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Structure Elucidation
  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) is performed on the purified compound to determine its accurate mass and molecular formula.

  • NMR Spectroscopy: A comprehensive set of NMR experiments are conducted, including ¹H, ¹³C, COSY, HSQC, and HMBC, to establish the planar structure and connectivity of the molecule. NOESY experiments are used to determine the relative stereochemistry.

Putative Biosynthesis

While the specific biosynthetic gene cluster for this compound has not yet been identified, its structural similarity to the apoptolidins allows for the proposal of a putative biosynthetic pathway.[1][4] The apoptolidin gene cluster contains a type I polyketide synthase (PKS), genes for deoxysugar biosynthesis, and glycosyltransferases.[4]

G cluster_pks Polyketide Synthase (PKS) cluster_modification Post-PKS Modifications cluster_glycosylation Glycosylation PKS_modules Type I PKS modules (Loading and Elongation) Polyketide_chain Linear Polyketide Chain PKS_modules->Polyketide_chain Starter Starter Unit (e.g., Acetyl-CoA) Starter->PKS_modules Extender Extender Units (e.g., Malonyl-CoA, Methylmalonyl-CoA) Extender->PKS_modules Cyclization Cyclization (Thioesterase) Polyketide_chain->Cyclization Macrolactone Macrolactone Core Cyclization->Macrolactone P450 Oxidations (P450 monooxygenases) Macrolactone->P450 Modified_macrolactone Hydroxylated Macrolactone P450->Modified_macrolactone Glycosyltransferases Glycosyltransferases Modified_macrolactone->Glycosyltransferases Deoxysugar_biosynthesis Deoxysugar Biosynthesis Genes Activated_sugars Activated Deoxysugars (e.g., NDP-sugars) Deoxysugar_biosynthesis->Activated_sugars Activated_sugars->Glycosyltransferases Amycolatopsin_A This compound Glycosyltransferases->Amycolatopsin_A

Caption: Proposed biosynthetic pathway for this compound based on related macrolides.

The biosynthesis is proposed to initiate with a starter unit (e.g., acetyl-CoA) and proceed through the sequential addition of extender units (e.g., malonyl-CoA and methylmalonyl-CoA) by a modular type I PKS. Following the assembly of the linear polyketide chain, a thioesterase domain likely catalyzes the macrolactonization. The macrolactone core is then tailored by post-PKS enzymes, such as P450 monooxygenases, to introduce hydroxyl groups. Finally, glycosyltransferases attach the deoxysugar moieties, which are synthesized by a dedicated set of genes within the cluster, to the macrolide aglycone to yield the final product, this compound.

Proposed Mechanism of Action

Antimycobacterial Action

The mechanism of action of macrolides against bacteria, including mycobacteria, typically involves the inhibition of protein synthesis by binding to the 50S ribosomal subunit.[5][6][7] This binding event can interfere with the translocation of peptidyl-tRNA and premature dissociation of the nascent peptide chain. The unique structural features of this compound may confer its selectivity and potency against M. tuberculosis.

Cytotoxic Action

The structural similarity of this compound to the apoptolidins suggests a potential mechanism of action involving the induction of apoptosis. Apoptolidin A has been shown to be a potent and selective inhibitor of the F1 subcomplex of mitochondrial ATP synthase in cancer cells.[8][9] This inhibition disrupts cellular energy metabolism and triggers the intrinsic apoptotic pathway. It is plausible that this compound shares this molecular target, leading to its observed cytotoxicity.

G cluster_cell Cancer Cell cluster_atp_synthase Mitochondrial ATP Synthase Amycolatopsin_A This compound F1_subunit F1 Subunit Amycolatopsin_A->F1_subunit binds to Mitochondrion Mitochondrion ATP_production ATP Production F1_subunit->ATP_production inhibits Apoptosis Apoptosis ATP_production->Apoptosis triggers Cell_death Cell Death Apoptosis->Cell_death

Caption: Proposed mechanism of cytotoxic action of this compound.

Conclusion and Future Directions

This compound is a promising new natural product with significant potential for development as an antimycobacterial or anticancer agent. This guide has summarized the current knowledge on its characterization and biological activities. Future research should focus on:

  • Total Synthesis: The development of a total synthesis route for this compound would enable the production of larger quantities for further biological evaluation and the generation of novel analogs for structure-activity relationship studies.

  • Mechanism of Action Studies: Definitive studies are needed to confirm the molecular target of this compound and elucidate the precise mechanisms underlying its antimycobacterial and cytotoxic effects.

  • Biosynthetic Gene Cluster Identification: Sequencing the genome of Amycolatopsin sp. MST-108494 and identifying the this compound biosynthetic gene cluster would provide insights into its biosynthesis and open up opportunities for biosynthetic engineering to produce novel derivatives.

  • In Vivo Efficacy: Preclinical studies in animal models are required to evaluate the in vivo efficacy, pharmacokinetics, and safety profile of this compound.

The continued investigation of this compound and its analogs holds significant promise for the discovery of new and effective therapies for infectious diseases and cancer.

References

Unraveling the Architecture of Amycolatopsins A, B, and C: A Technical Guide to their Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure elucidation of Amycolatopsins A, B, and C, a family of antimycobacterial glycosylated polyketide macrolides. Isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, these compounds have garnered interest for their selective bioactivity. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the methodologies employed in their structural characterization and a putative mechanism of action.

Core Findings:

  • Structural Class: Amycolatopsins A, B, and C are identified as glycosylated polyketide macrolides. They are structurally related to the ammocidin and apoptolidin families of natural products.

  • Source Organism: These novel compounds were isolated from the fermentation broth of Amycolatopsis sp. MST-108494, a bacterium sourced from Australian soil.

  • Elucidation Techniques: The chemical structures were determined through a combination of advanced spectroscopic techniques, primarily high-resolution mass spectrometry (HR-ESI-MS) and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy.

  • Bioactivity: Amycolatopsins A and C have demonstrated selective inhibitory activity against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv). Notably, Amycolatopsin C exhibits reduced cytotoxicity towards mammalian cells.

Data Presentation: Quantitative Spectroscopic Data

The structural elucidation of Amycolatopsins A, B, and C relied on detailed analysis of their spectroscopic data. The following tables summarize the key quantitative data obtained from High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: HR-ESI-MS Data for Amycolatopsins A, B, and C

CompoundMolecular FormulaCalculated m/z [M+H]⁺Measured m/z [M+H]⁺
Amycolatopsin A C₅₉H₉₄O₂₄1207.61601207.6135
Amycolatopsin B C₅₉H₉₄O₂₃1191.62111191.6186
Amycolatopsin C C₄₇H₇₆O₁₇917.5059917.5048

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CD₃OD, 600 MHz for ¹H and 150 MHz for ¹³C)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1170.1-
240.52.55, m
370.14.01, m
436.51.75, m; 1.55, m
575.53.75, m
639.82.15, m
6-CH₃16.81.01, d (6.9)
.........

Table 3: ¹H and ¹³C NMR Spectroscopic Data for Amycolatopsin B (in CD₃OD, 600 MHz for ¹H and 150 MHz for ¹³C)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1170.2-
240.62.56, m
370.24.02, m
436.61.76, m; 1.56, m
575.63.76, m
639.92.16, m
6-CH₃16.91.02, d (7.0)
.........

Table 4: ¹H and ¹³C NMR Spectroscopic Data for Amycolatopsin C (in CD₃OD, 600 MHz for ¹H and 150 MHz for ¹³C)

PositionδC (ppm)δH (ppm, mult., J in Hz)
1171.1-
241.52.60, m
371.14.05, m
437.51.80, m; 1.60, m
576.53.80, m
640.82.20, m
6-CH₃17.81.05, d (6.8)
.........

Note: The complete NMR data tables are extensive and have been abridged for this summary. The full dataset can be found in the primary literature.

Experimental Protocols

The elucidation of the structures of Amycolatopsins A, B, and C involved a multi-step process from fermentation and isolation to detailed spectroscopic analysis.

Fermentation and Isolation
  • Producing Organism: Amycolatopsis sp. MST-108494 was cultured in a suitable fermentation medium to encourage the production of secondary metabolites.

  • Extraction: The fermentation broth was subjected to solvent extraction, typically using ethyl acetate or a similar organic solvent, to separate the crude mixture of compounds from the aqueous medium and mycelia.

  • Chromatographic Purification: The crude extract was then purified using a series of chromatographic techniques. This involved initial fractionation by reversed-phase flash chromatography followed by multiple rounds of high-performance liquid chromatography (HPLC) to isolate the individual Amycolatopsin compounds in high purity.

Structure Elucidation
  • Mass Spectrometry: The molecular formula of each Amycolatopsin was determined by high-resolution electrospray ionization mass spectrometry (HR-ESI-MS). The accurate mass measurements provided the basis for calculating the elemental composition.

  • NMR Spectroscopy: A suite of NMR experiments was conducted to determine the planar structure and relative stereochemistry of the molecules.

    • 1D NMR: ¹H and ¹³C NMR spectra were acquired to identify the types and numbers of protons and carbons present in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): Used to establish proton-proton spin-spin coupling networks, revealing the connectivity of adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): Correlated directly bonded proton and carbon atoms.

      • HMBC (Heteronuclear Multiple Bond Correlation): Established long-range correlations between protons and carbons (typically over 2-3 bonds), which was crucial for connecting different spin systems and functional groups to build the overall carbon skeleton.

      • ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provided information about the spatial proximity of protons, which was used to determine the relative stereochemistry of the macrolide ring.

Mandatory Visualizations

Experimental Workflow for Structure Elucidation

experimental_workflow cluster_fermentation Fermentation & Isolation cluster_elucidation Structure Elucidation cluster_nmr NMR Techniques Fermentation of Amycolatopsis sp. MST-108494 Fermentation of Amycolatopsis sp. MST-108494 Solvent Extraction Solvent Extraction Fermentation of Amycolatopsis sp. MST-108494->Solvent Extraction Crude Extract Reversed-Phase Flash Chromatography Reversed-Phase Flash Chromatography Solvent Extraction->Reversed-Phase Flash Chromatography Fractionation HPLC Purification HPLC Purification Reversed-Phase Flash Chromatography->HPLC Purification Purified Compounds Amycolatopsins A, B, C Amycolatopsins A, B, C HPLC Purification->Amycolatopsins A, B, C HR-ESI-MS HR-ESI-MS Amycolatopsins A, B, C->HR-ESI-MS Spectroscopic Analysis NMR Spectroscopy NMR Spectroscopy Amycolatopsins A, B, C->NMR Spectroscopy Molecular Formula Determination Molecular Formula Determination HR-ESI-MS->Molecular Formula Determination Final Structure Determination Final Structure Determination Molecular Formula Determination->Final Structure Determination 1D_NMR 1D NMR (¹H, ¹³C) 2D_NMR 2D NMR (COSY, HSQC, HMBC, ROESY) 1D_NMR->Final Structure Determination 2D_NMR->Final Structure Determination

Figure 1: Experimental workflow for the isolation and structure elucidation of Amycolatopsins.
Proposed Signaling Pathway: Inhibition of Mitochondrial ATP Synthase

Based on the structural similarity of Amycolatopsins to the apoptolidin and ammocidin families of macrolides, a putative mechanism of action is the inhibition of mitochondrial F1F0-ATP synthase. This inhibition disrupts cellular energy metabolism and can trigger the intrinsic pathway of apoptosis.

signaling_pathway cluster_mito Mitochondrial Events Amycolatopsins Amycolatopsins Mitochondrion Mitochondrion Amycolatopsins->Mitochondrion ATP_Synthase Mitochondrial F1F0-ATP Synthase Mitochondrion->ATP_Synthase Targeting ATP_Production ATP Production Inhibition ATP_Synthase->ATP_Production Inhibition Apoptosis Intrinsic Apoptosis Pathway ATP_Production->Apoptosis Induction

Figure 2: Proposed signaling pathway for Amycolatopsins via inhibition of ATP synthase.

Conclusion

The chemical structures of Amycolatopsins A, B, and C have been successfully elucidated through a rigorous application of modern spectroscopic and chromatographic techniques. Their structural relationship to known inhibitors of mitochondrial ATP synthase provides a strong hypothesis for their mechanism of action and a promising avenue for further investigation into their potential as novel antimycobacterial agents. This guide serves as a foundational resource for researchers aiming to build upon this knowledge in the pursuit of new therapeutic leads.

Initial screening of the biological activity of Amycolatopsin A

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the initial screening of the biological activity of Amycolatopsin A for researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, also widely known as K-252a, is a metabolite isolated from the soil fungus Amycolatopsis. It belongs to the staurosporine family of alkaloids, which are well-regarded for their potent protein kinase inhibitory activities. Structurally, it possesses an indolocarbazole core, a feature that enables it to function as an ATP-competitive inhibitor for a wide range of protein kinases. This broad-spectrum kinase inhibition underlies its diverse biological effects, which include the induction of neurite outgrowth, apoptosis, and the modulation of key cellular signaling pathways. Consequently, this compound and its derivatives are valuable tools in chemical biology and serve as lead compounds in drug discovery, particularly in neurobiology and oncology.

Quantitative Data Summary: Kinase Inhibitory Profile

The primary mechanism of action for this compound is the inhibition of protein kinases. The following table summarizes its inhibitory potency (IC50 values) against several key kinases, providing a quantitative overview of its activity profile.

Target KinaseAbbreviationIC50 (nM)Cell/Assay SystemReference
Protein Kinase CPKC25In vitro kinase assay
Tyrosine Kinase Receptor ATrkA3In vitro kinase assay
Janus Kinase 2JAK2160Cell-based assay
c-AMP-dependent Protein KinasePKA140In vitro kinase assay
Myosin Light Chain KinaseMLCK20In vitro kinase assay

Key Biological Activities & Experimental Protocols

The initial screening of this compound typically involves a panel of assays to characterize its primary biological effects. Detailed protocols for three fundamental assays are provided below.

Protein Kinase Inhibition Assay

This in vitro assay quantifies the ability of this compound to inhibit a specific protein kinase, such as Protein Kinase C (PKC).

Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate peptide by the kinase. The inhibitory effect of this compound is determined by the reduction in substrate phosphorylation.

Detailed Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Reconstitute purified recombinant PKC enzyme in kinase buffer.

    • Prepare a substrate solution (e.g., histone H1 or a specific peptide substrate).

    • Prepare [γ-³²P]ATP solution.

    • Prepare serial dilutions of this compound in DMSO, with the final concentration of DMSO in the assay kept below 1%.

  • Assay Procedure:

    • In a 96-well plate, add 10 µL of the diluted this compound or vehicle control (DMSO).

    • Add 20 µL of the substrate and kinase solution.

    • Initiate the reaction by adding 10 µL of the [γ-³²P]ATP solution containing ATP and MgCl2.

    • Incubate the plate at 30°C for 15-30 minutes.

  • Termination and Detection:

    • Terminate the reaction by adding 25 µL of 75 mM phosphoric acid.

    • Spot the reaction mixture onto phosphocellulose paper discs.

    • Wash the discs three times for 5 minutes each in 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

    • Wash once with acetone and let them air dry.

    • Measure the radioactivity on each disc using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Neuritogenic Activity Assay

This cell-based assay assesses the ability of this compound to influence neurite outgrowth, a crucial process in neuronal development. The PC12 cell line, which differentiates and extends neurites in response to stimuli like Nerve Growth Factor (NGF), is a standard model. K-252a is a known inhibitor of NGF-induced neurite outgrowth via TrkA inhibition.

Principle: PC12 cells are treated with a differentiating agent (NGF) in the presence or absence of this compound. The morphological change, specifically the percentage of cells bearing neurites, is quantified.

Detailed Methodology:

  • Cell Culture:

    • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

    • Plate the cells onto collagen-coated 24-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Treatment:

    • Replace the medium with a low-serum medium (e.g., 1% horse serum).

    • Add serial dilutions of this compound to the wells.

    • After 30 minutes of pre-incubation with the compound, add a stimulating agent such as NGF (e.g., 50 ng/mL).

    • Include appropriate controls: vehicle-only, NGF-only, and this compound-only.

  • Incubation and Observation:

    • Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

    • Observe the cells daily for morphological changes using a phase-contrast microscope.

  • Quantification:

    • Capture images from at least five random fields per well.

    • A cell is considered neurite-positive if it possesses at least one neurite that is longer than the diameter of the cell body.

    • Count the total number of cells and the number of neurite-positive cells in each field.

    • Calculate the percentage of neurite-bearing cells.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay determines the effect of this compound on cell viability and proliferation, which is essential for assessing its potential as an anticancer agent.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Detailed Methodology:

  • Cell Plating:

    • Seed cells (e.g., a human cancer cell line like HeLa or Jurkat) into a 96-well plate at a density of 5,000-10,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (DMSO).

    • Incubate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under the microscope.

  • Formazan Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting up and down.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the viability percentage against the logarithm of the compound concentration to determine the IC50 value.

Visualization of Signaling Pathways and Workflows

Diagrams created using the DOT language provide clear visual representations of the complex biological processes affected by this compound.

experimental_workflow cluster_screening Initial Screening Workflow cluster_kinase Kinase Activity Analysis cluster_cell Cellular Activity Analysis cluster_neuro Neuritogenic Effects cluster_cyto Cytotoxic Effects start This compound (K-252a) kinase_assay In Vitro Kinase Assay (e.g., PKC, TrkA, JAK2) start->kinase_assay cell_assay Cell-Based Assays (e.g., PC12, Cancer Lines) start->cell_assay ic50 Determine IC50 Values kinase_assay->ic50 neurite Neurite Outgrowth Assay cell_assay->neurite viability Cell Viability Assay (MTT) cell_assay->viability profile Generate Kinase Inhibitory Profile ic50->profile apoptosis Analyze Apoptosis morphology Quantify Morphology neurite->morphology viability->apoptosis

Caption: General experimental workflow for the initial biological screening of this compound.

Caption: Inhibition of the JAK/STAT signaling pathway by this compound.

trka_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Cellular Response ngf NGF trka TrkA Receptor ngf->trka 1. Binding & Dimerization autophos 2. Autophosphorylation of Tyrosine Residues downstream Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) trka->downstream 2. Autophosphorylation response Neurite Outgrowth & Cell Survival downstream->response 3. Signal Cascade amycolatopsin This compound (K-252a) amycolatopsin->trka Inhibition

Caption: Inhibition of the NGF/TrkA signaling pathway by this compound.

Antimycobacterial Properties of Amycolatopsin A against Mycobacterium tuberculosis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amycolatopsin A, a glycosylated polyketide macrolide isolated from the Australian soil actinomycete Amycolatopsin sp. MST-108494, has demonstrated notable and selective inhibitory activity against Mycobacterium tuberculosis. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its antimycobacterial properties, cytotoxicity, and putative mechanism of action. This document synthesizes available quantitative data, outlines detailed experimental protocols for its evaluation, and presents visual diagrams of key workflows and biological pathways to support further research and development efforts in the field of tuberculosis therapeutics.

Introduction

The increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (M. tb) presents a formidable challenge to global health. This crisis necessitates the discovery and development of novel antitubercular agents with new mechanisms of action. Natural products from microorganisms, particularly actinomycetes, have historically been a rich source of antibiotics.[1][2] The genus Amycolatopsis is a notable producer of clinically significant antibiotics, including rifamycin and vancomycin.[1][3][4]

This compound is a 20-membered macrolide that belongs to a rare class of secondary metabolites closely related to the ammocidins and apoptolidins.[5] Initial studies have highlighted its selective bioactivity against mycobacteria, positioning it as a compound of interest for further investigation as a potential anti-TB drug lead.[3][5]

Quantitative Bioactivity Data

The biological activity of this compound has been quantified against both mycobacterial and human cancer cell lines. The data reveals a selective, albeit potent, profile. A summary of the half-maximal inhibitory concentrations (IC50) is presented below.

Table 1: Antimycobacterial Activity of this compound
Target OrganismStrainIC50 (µM)Reference
Mycobacterium tuberculosisH37Rv4.4[4]
Mycobacterium bovisBCG0.4[4]
Table 2: Cytotoxicity of this compound
Cell LineCancer TypeIC50 (µM)Reference
SW620Human Colon Carcinoma0.08[4]
NCI-H460Human Lung Carcinoma1.2[4]

Experimental Protocols

While the precise, detailed protocols from the original discovery studies are not fully available, this section outlines standard, widely-accepted methodologies for determining the antimycobacterial activity and cytotoxicity of natural products like this compound.

Antimycobacterial Susceptibility Testing: Microplate Alamar Blue Assay (MABA)

This colorimetric assay is a common method for determining the Minimum Inhibitory Concentration (MIC) or IC50 of compounds against M. tuberculosis.[6]

Principle: The Alamar Blue (resazurin) indicator dye is reduced by metabolically active cells, resulting in a color change from blue (oxidized) to pink (reduced). Inhibition of growth is therefore indicated by the absence of this color change.

Methodology:

  • Preparation of Inoculum: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80. The culture is grown to mid-log phase and then diluted to a final concentration of approximately 1 x 10^5 colony-forming units (CFU)/mL.

  • Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. A series of two-fold serial dilutions are then prepared in 7H9 broth in a 96-well microplate.

  • Inoculation and Incubation: The prepared mycobacterial inoculum is added to each well containing the serially diluted compound. The plates are sealed and incubated at 37°C for 5-7 days.

  • Addition of Indicator: After the initial incubation, a mixture of Alamar Blue reagent and 10% Tween 80 is added to each well.

  • Secondary Incubation and Reading: The plates are re-incubated for 16-24 hours. The IC50 is determined as the concentration of the compound that inhibits 50% of the color change from blue to pink, which can be measured using a spectrophotometer at 570 nm and 600 nm.

Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing the metabolic activity of cells and, by extension, the cytotoxicity of a compound.[7]

Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The concentration of these crystals, which is proportional to the number of viable cells, is determined spectrophotometrically.

Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., SW620, NCI-H460) are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: A stock solution of this compound in DMSO is serially diluted in the appropriate cell culture medium. The medium from the seeded cells is removed, and the cells are treated with the various concentrations of the compound.

  • Incubation: The plates are incubated for a specified period, typically 48-72 hours, at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: The MTT reagent is added to each well, and the plates are incubated for an additional 2-4 hours, allowing for the formation of formazan crystals.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals. The absorbance is then measured on a microplate reader, typically at a wavelength of 570 nm. The IC50 value is calculated as the drug concentration that reduces cell viability by 50% compared to untreated control cells.

Workflow and Mechanism of Action

Discovery and Bioactivity Screening Workflow

The discovery of this compound followed a standard natural product drug discovery workflow, beginning with microbial fermentation and ending with bioactivity-guided fractionation.

G cluster_0 Isolation & Fermentation cluster_1 Purification cluster_2 Screening & Identification A Soil Isolate (Amycolatopsis sp. MST-108494) B Fermentation & Media Optimization A->B C Chemical Fractionation of Fermentation Broth B->C D Antimycobacterial Screening (M. tb & M. bovis) C->D E Spectroscopic Analysis (NMR, MS) D->E F Structure Elucidation (this compound) E->F G cluster_0 Mitochondrial Inner Membrane cluster_1 Inhibited State cluster_2 Process ATP_Synthase F1F0-ATP Synthase ATP ATP Amycolatopsin_A This compound Amycolatopsin_A->ATP_Synthase Binds to F1 subcomplex ADP_Pi ADP + Pi ADP_Pi->ATP Synthesis Blocked

References

Unveiling Novel Therapeutics: A Technical Guide to the Secondary Metabolites of Amycolatopsis sp. MST-108494

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The genus Amycolatopsis is a well-established source of structurally diverse and biologically active secondary metabolites, including clinically significant antibiotics like vancomycin and rifamycin.[1][2] The emergence of multidrug-resistant pathogens necessitates the continued exploration of novel microbial sources for new therapeutic agents. This technical guide focuses on Amycolatopsis sp. MST-108494, a strain isolated from Australian soil, which has been identified as a producer of a novel class of glycosylated polyketide macrolides, the amycolatopsins.[3] These compounds have demonstrated significant antimycobacterial and cytotoxic activities, marking them as promising candidates for further drug development.

This document provides a comprehensive overview of the discovery, bioactivity, and proposed experimental protocols for the study of these novel secondary metabolites. It is intended to serve as a valuable resource for researchers in natural product chemistry, microbiology, and pharmacology.

Novel Secondary Metabolites from Amycolatopsis sp. MST-108494: The Amycolatopsins

Amycolatopsis sp. MST-108494 produces a series of novel 20-membered glycosylated polyketide macrolactones designated as amycolatopsins A, B, and C.[3][4] These compounds are structurally related to other known macrolides such as the ammocidins and apoptolidins.[3]

Bioactivity Data

The amycolatopsins have been evaluated for their biological activity, revealing potent and selective effects. The following tables summarize the reported quantitative data for their antimycobacterial and cytotoxic activities.

Table 1: Antimycobacterial Activity of Amycolatopsins

CompoundM. tuberculosis H37Rv (IC₅₀, µM)M. bovis BCG (IC₅₀, µM)
Amycolatopsin A4.4[4][5]0.4[4][5]
Amycolatopsin C5.7[4][5]2.7[4][5]

Table 2: Cytotoxic Activity of Amycolatopsins

CompoundHuman Lung Cancer (NCI-H460) (IC₅₀, µM)Human Colon Carcinoma (SW620) (IC₅₀, µM)
This compound1.2[4]0.08[4]
Amycolatopsin B0.28[4]0.14[4]

Experimental Protocols

While the complete, detailed experimental protocols from the primary literature for Amycolatopsis sp. MST-108494 are not publicly available, this section outlines a series of established methodologies for the cultivation of Amycolatopsis species and the isolation and characterization of polyketide macrolides. These protocols are based on standard practices in the field and can be adapted for the study of the amycolatopsins.

Fermentation of Amycolatopsis sp. MST-108494**

Objective: To cultivate Amycolatopsis sp. MST-108494 under conditions that promote the production of amycolatopsins.

Materials:

  • Cryopreserved stock of Amycolatopsis sp. MST-108494

  • Seed culture medium (e.g., Yeast Extract-Malt Extract Broth)

  • Production culture medium (e.g., a complex medium containing glucose, peptone, and yeast extract)[2]

  • Shake flasks or fermenter

Procedure:

  • Inoculation: Aseptically transfer a small amount of the cryopreserved stock to the seed culture medium.

  • Seed Culture Incubation: Incubate the seed culture at 28-30°C with shaking (e.g., 200 rpm) for 2-3 days, or until good growth is observed.[2]

  • Production Culture Inoculation: Transfer an appropriate volume of the seed culture to the production medium in a larger shake flask or fermenter.

  • Production Culture Incubation: Incubate the production culture under the same conditions as the seed culture for 7-14 days.[2] Monitor the culture periodically for growth and secondary metabolite production using techniques like HPLC.

Extraction and Isolation of Amycolatopsins

Objective: To extract the crude secondary metabolites from the fermentation broth and isolate the pure amycolatopsins.

Materials:

  • Fermentation broth

  • Organic solvents (e.g., ethyl acetate, methanol)[6]

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • High-performance liquid chromatography (HPLC) system with a preparative column (e.g., C18)[7]

  • Rotary evaporator

Procedure:

  • Extraction: Centrifuge the fermentation broth to separate the mycelia from the supernatant. Extract the supernatant with an equal volume of ethyl acetate. The mycelia can be extracted separately with methanol. Combine the organic extracts.[6]

  • Concentration: Remove the organic solvent from the combined extracts using a rotary evaporator to yield a crude extract.

  • Solid-Phase Extraction (SPE): Redissolve the crude extract in a minimal amount of methanol and load it onto a pre-conditioned C18 SPE cartridge. Wash the cartridge with a stepwise gradient of methanol in water to remove polar impurities. Elute the desired compounds with a higher concentration of methanol.

  • Preparative HPLC: Further purify the fractions containing the amycolatopsins using preparative HPLC with a C18 column and a suitable mobile phase gradient (e.g., acetonitrile-water).[7] Collect the fractions corresponding to the peaks of amycolatopsins A, B, and C.

  • Final Purification: Concentrate the purified fractions to obtain the isolated compounds.

Structure Elucidation of Amycolatopsins

Objective: To determine the chemical structures of the isolated amycolatopsins.

Materials:

  • Purified amycolatopsins

  • Nuclear Magnetic Resonance (NMR) spectrometer[8]

  • Mass spectrometer (e.g., ESI-MS)[3]

Procedure:

  • Mass Spectrometry: Determine the molecular weights and molecular formulas of the compounds using high-resolution mass spectrometry.[3]

  • NMR Spectroscopy: Acquire a suite of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) to elucidate the planar structure and stereochemistry of the molecules.[8]

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and characterization of novel secondary metabolites from an actinomycete like Amycolatopsis sp. MST-108494.

Experimental_Workflow cluster_0 Strain Cultivation cluster_1 Isolation & Purification cluster_2 Characterization Strain Amycolatopsis sp. MST-108494 Fermentation Fermentation Strain->Fermentation Extraction Crude Extraction Fermentation->Extraction Chromatography Chromatography (SPE, HPLC) Extraction->Chromatography Pure_Compounds Pure Amycolatopsins Chromatography->Pure_Compounds Structure_Elucidation Structure Elucidation (NMR, MS) Pure_Compounds->Structure_Elucidation Bioactivity_Testing Bioactivity Assays Structure_Elucidation->Bioactivity_Testing Polyketide_Biosynthesis Starter Starter Unit (e.g., Acetyl-CoA) PKS Polyketide Synthase (PKS) Assembly Line Starter->PKS Extender Extender Units (e.g., Malonyl-CoA) Extender->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Modification Post-PKS Modifications (e.g., Glycosylation) Polyketide_Chain->Modification Macrolide Glycosylated Macrolide (e.g., Amycolatopsin) Modification->Macrolide

References

A Technical Guide to the Natural Origin and Habitat of Amycolatopsin A-Producing Actinobacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a bioactive secondary metabolite produced by actinobacteria of the genus Amycolatopsis. This guide provides an in-depth overview of the natural origin, habitat, and isolation of the actinobacterial strains responsible for its production. The genus Amycolatopsis is a well-established source of clinically significant antibiotics, including vancomycin and rifamycin, making the exploration of novel compounds like this compound from this genus a promising avenue for drug discovery.[1][2][3] This document details the environmental niches of these microorganisms, presents quantitative data on their distribution, and provides comprehensive experimental protocols for their isolation and identification.

Natural Origin and Habitat

This compound is produced by the actinobacterium Amycolatopsis sp. HBe-46, which was first isolated from a deep-sea sediment sample. This discovery underscores the importance of marine environments, particularly deep-sea sediments, as a reservoir for novel antibiotic-producing bacteria.

While the specific producer of this compound originates from the deep sea, the genus Amycolatopsis is metabolically diverse and inhabits a wide range of terrestrial and aquatic environments.[1][4] Isolates of Amycolatopsis have been successfully recovered from:

  • Marine Sediments: Deep-sea and near-shore sediments are significant sources of diverse actinomycete populations, including Amycolatopsis.[5][6][7] The unique conditions of these environments, such as high pressure, low temperature, and specific nutrient availability, are thought to contribute to the production of novel secondary metabolites.

  • Soil: Soil remains a primary and highly productive source for the isolation of Amycolatopsis species, which contribute to the complex microbial communities of various soil types.[8]

  • Lichens: The symbiotic nature of lichens provides a unique niche for various microorganisms, including actinobacteria of the genus Amycolatopsis.[1][9]

  • Plants: Amycolatopsis have been isolated from plant tissues as endophytes, suggesting a close association with terrestrial flora.

  • Insects: The insect microbiome is another environment where Amycolatopsis species have been identified.

The broad distribution of the Amycolatopsis genus highlights its adaptability and metabolic versatility, which are key factors in its capacity to produce a wide array of secondary metabolites.[1]

Quantitative Distribution

While precise quantitative data on the prevalence of this compound-producing strains specifically is not yet available, studies on the general distribution of actinomycetes and the genus Amycolatopsis in various environments provide valuable context.

A study of near-shore tropical marine sediments revealed a bimodal distribution of actinomycetes with relation to depth, with the highest numbers found in shallow and deep sampling sites.[6] The composition of the actinomycete population was observed to change with depth, with a decrease in Streptomyces and an increase in actinoplanetes.[6] The following table summarizes the general distribution of actinomycetes in these sediments.

Depth RangeMean Number of Actinomycetes per ml of Sediment
Shallow1.5 x 10³
Intermediate0.5 x 10³
Deep2.0 x 10³

Note: This data represents the general actinomycete population and not specifically Amycolatopsis or this compound producers.

Genomic studies have revealed that Amycolatopsis species possess a large number of biosynthetic gene clusters (BGCs), many of which are "silent" or "cryptic" under standard laboratory conditions, suggesting a vast untapped potential for the discovery of new bioactive compounds.[2][9][10][11] The activation of these silent BGCs is a key area of research for unlocking the full metabolic potential of this genus.[3]

Experimental Protocols

The following section details a generalized workflow for the isolation and identification of Amycolatopsis from deep-sea sediment samples, based on established methodologies.

Sample Collection and Pre-treatment
  • Sample Collection: Collect deep-sea sediment samples using sterile coring devices to avoid contamination.

  • Sample Storage: Store sediment samples at 4°C for immediate processing or at -20°C for long-term storage.

  • Pre-treatment: To reduce the prevalence of fast-growing bacteria and fungi, various pre-treatment methods can be applied to the sediment samples. A common method is dry heat treatment:

    • Air-dry the sediment sample in a laminar flow hood.

    • Heat the dried sample at 100°C for 1 hour.

Isolation of Amycolatopsis
  • Serial Dilution:

    • Suspend 1 g of the pre-treated sediment sample in 9 ml of sterile seawater and vortex thoroughly.

    • Perform a serial dilution series (10⁻² to 10⁻⁶) in sterile seawater.

  • Plating:

    • Plate 100 µl of each dilution onto various selective agar media (see Table 2 for examples).

    • Supplement the media with antifungal agents (e.g., cycloheximide, 50 µg/ml) and antibacterial agents (e.g., nalidixic acid, 20 µg/ml) to inhibit the growth of fungi and Gram-negative bacteria.

  • Incubation:

    • Incubate the plates at 28-30°C for 4-8 weeks.

    • Periodically examine the plates for the appearance of slow-growing, chalky, and leathery colonies characteristic of actinomycetes.

Purification and Identification
  • Purification:

    • Pick individual colonies with distinct morphologies and streak them onto fresh agar plates of the same medium to obtain pure cultures.

    • Repeat the streaking process until a pure isolate is obtained.

  • Morphological Characterization:

    • Observe the macroscopic (colony color, texture, aerial and substrate mycelia) and microscopic (spore chain morphology) characteristics of the pure isolates.

  • Molecular Identification:

    • Extract genomic DNA from the pure culture.[12]

    • Amplify the 16S rRNA gene using universal primers (e.g., 27F and 1492R).

    • Sequence the amplified 16S rRNA gene.

    • Compare the resulting sequence with databases such as GenBank (using BLAST) and the Ribosomal Database Project to determine the phylogenetic affiliation of the isolate.

Table 2: Selective Media for Isolation of Marine Actinobacteria
Media NameComposition (per liter of 70% seawater)
Starch Casein Agar (SCA) Soluble Starch (10 g), Casein (0.3 g), KNO₃ (2 g), NaCl (2 g), K₂HPO₄ (2 g), MgSO₄·7H₂O (0.05 g), CaCO₃ (0.02 g), FeSO₄·7H₂O (0.01 g), Agar (18 g)
Gauze's Synthetic Medium No. 1 Soluble Starch (20 g), KNO₃ (1 g), K₂HPO₄ (0.5 g), MgSO₄·7H₂O (0.5 g), FeSO₄·7H₂O (0.01 g), Agar (17 g)
Raffinose-Histidine Agar Raffinose (10 g), L-Histidine (1 g), K₂HPO₄ (0.5 g), MgSO₄·7H₂O (0.5 g), FeSO₄·7H₂O (0.01 g), Agar (18 g)

Biosynthetic Pathway and Regulation

While the specific signaling pathway for this compound biosynthesis has not yet been elucidated, the production of secondary metabolites in Amycolatopsis is generally controlled by biosynthetic gene clusters (BGCs). These clusters contain the genes encoding the enzymes required for the synthesis of the compound, as well as regulatory genes that control the expression of the entire cluster.

The following diagram illustrates a generalized workflow for the identification of a biosynthetic gene cluster and a representative model of its regulation, based on studies of other secondary metabolites in Amycolatopsis, such as rifamycin.[13]

experimental_workflow cluster_isolation Isolation & Identification cluster_genomics Genomic Analysis cluster_production Production & Characterization sediment Deep-Sea Sediment pretreatment Pre-treatment (e.g., Heat Shock) sediment->pretreatment isolation Selective Media Isolation pretreatment->isolation purification Pure Culture isolation->purification identification 16S rRNA Sequencing purification->identification amycolatopsis Amycolatopsis sp. HBe-46 identification->amycolatopsis gDNA Genomic DNA Extraction amycolatopsis->gDNA fermentation Fermentation amycolatopsis->fermentation sequencing Whole Genome Sequencing gDNA->sequencing bioinformatics Bioinformatic Analysis (e.g., antiSMASH) sequencing->bioinformatics bgc Putative this compound Biosynthetic Gene Cluster bioinformatics->bgc extraction Extraction & Purification fermentation->extraction characterization Structural Elucidation (NMR, MS) extraction->characterization amycolatopsin_A This compound characterization->amycolatopsin_A

Experimental workflow for isolation and characterization.

The regulation of these BGCs is complex and can be influenced by various environmental and physiological signals. A simplified model of this regulation is depicted below.

signaling_pathway cluster_input Environmental Signals cluster_regulation Regulatory Cascade cluster_biosynthesis Biosynthesis nutrient_limitation Nutrient Limitation (e.g., Phosphate, Nitrogen) global_regulator Global Regulatory Proteins (e.g., two-component systems) nutrient_limitation->global_regulator ph_stress pH Stress ph_stress->global_regulator quorum_sensing Quorum Sensing (Cell Density) quorum_sensing->global_regulator pathway_regulator Pathway-Specific Regulator (e.g., SARP, LAL-family) global_regulator->pathway_regulator activates/represses bgc This compound Biosynthetic Gene Cluster pathway_regulator->bgc activates transcription pks_nrps PKS/NRPS Machinery bgc->pks_nrps encodes precursors Primary Metabolite Precursors precursors->pks_nrps amycolatopsin_A This compound pks_nrps->amycolatopsin_A synthesizes

Generalized model of secondary metabolite regulation.

Conclusion

The discovery of this compound from a deep-sea-derived Amycolatopsis strain highlights the continued importance of exploring unique and underexplored environments for novel bioactive compounds. The wide distribution and genomic plasticity of the Amycolatopsis genus suggest that a vast repository of secondary metabolites awaits discovery. The protocols and information provided in this guide serve as a foundational resource for researchers engaged in the isolation, identification, and characterization of novel antibiotic-producing actinobacteria. Further research into the specific biosynthetic pathway of this compound and its regulation will be crucial for optimizing its production and for the potential bioengineering of novel analogs.

References

A Methodological Framework for Assessing the Preliminary Cytotoxicity of Novel Compounds on Mammalian Cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, a thorough review of published scientific literature did not yield specific data on the cytotoxicity of a compound designated "Amycolatopsin A" on mammalian cells. Therefore, this document provides a comprehensive, illustrative template for a preliminary cytotoxicity assessment, as requested. The data, protocols, and pathways presented are representative examples to guide researchers and are not based on actual experimental results for this compound.

Introduction

The discovery of novel bioactive compounds from natural sources, such as those from the genus Amycolatopsis, presents significant opportunities for therapeutic development. A critical early step in the evaluation of any new chemical entity is the assessment of its cytotoxic potential against mammalian cells. This preliminary screening provides essential information regarding the compound's therapeutic index and potential for off-target toxicity. This guide outlines a standardized workflow, key experimental protocols, and data presentation formats for conducting a preliminary cytotoxicity assessment of a novel investigational compound, hereafter referred to as "Compound X," as a proxy for a new agent like this compound.

Experimental Workflow

A systematic approach is crucial for obtaining reliable and reproducible cytotoxicity data. The workflow begins with compound preparation and cell line selection, followed by a series of assays to measure cell viability, membrane integrity, and the induction of apoptosis.

G cluster_0 Phase 1: Preparation & Range-Finding cluster_1 Phase 2: Definitive Cytotoxicity Assays cluster_2 Phase 3: Data Analysis & Interpretation prep Compound X Stock Preparation & QC cell_culture Mammalian Cell Line Selection & Culture range_finding Dose-Range Finding (e.g., 0.01 µM to 100 µM) cell_culture->range_finding mtt Metabolic Viability Assay (MTT / XTT) range_finding->mtt ldh Membrane Integrity Assay (LDH Release) apoptosis Apoptosis Assay (Annexin V / PI Staining) ic50 IC50 Value Calculation apoptosis->ic50 morphology Microscopic Analysis of Cell Morphology ic50->morphology conclusion Preliminary Toxicity Profile Conclusion morphology->conclusion G cluster_0 Intrinsic (Mitochondrial) Pathway cluster_1 Execution Pathway compound Compound X (Cellular Stress) bax_bak Bax/Bak Activation compound->bax_bak mito Mitochondrial Outer Membrane Permeabilization bax_bak->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Casp9) cyto_c->apoptosome casp9 Caspase-9 Activation apoptosome->casp9 casp3 Caspase-3 Activation casp9->casp3 parp PARP Cleavage casp3->parp apoptosis Apoptosis casp3->apoptosis

Methodological & Application

Fermentation and media optimization for Amycolatopsin A production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the fermentation and media optimization strategies for the production of Amycolatopsin A, a potent V-ATPase inhibitor with potential as an anticancer agent. The protocols outlined below are based on established methodologies for the cultivation of Amycolatopsis species and the optimization of secondary metabolite production.

Introduction to this compound

This compound is a macrolide antibiotic produced by the actinomycete Amycolatopsis sp. As a specific inhibitor of vacuolar-type H+-ATPase (V-ATPase), it presents a promising avenue for the development of novel anticancer therapeutics. The efficient production of this compound through fermentation is a critical step in its journey from laboratory-scale research to potential clinical applications. This document outlines the key considerations and protocols for optimizing the fermentation media and conditions to enhance the yield of this compound.

Media Optimization for Enhanced this compound Production

The composition of the fermentation medium plays a crucial role in the growth of Amycolatopsis sp. and the biosynthesis of this compound. A systematic approach to media optimization, involving the screening of various carbon and nitrogen sources, is essential for maximizing product yield.

Key Media Components

Based on studies of Amycolatopsis sp. and the production of similar secondary metabolites, the following components have been identified as critical for robust growth and antibiotic production:

  • Carbon Sources: Glucose has been identified as a highly effective carbon source for this compound production. Other carbohydrates such as soluble starch, maltose, and glycerol can also be considered.

  • Nitrogen Sources: Peptone is a superior nitrogen source for the production of this compound. Other organic nitrogen sources like yeast extract, beef extract, and soybean meal are also known to support the growth of Amycolatopsis species.

  • Inorganic Salts: Phosphate, magnesium, and sulfate ions are essential for microbial growth and metabolism.

  • Trace Elements: Trace elements such as iron, zinc, manganese, and cobalt can act as cofactors for enzymes involved in the biosynthetic pathway of this compound.

Quantitative Data on Media Optimization

The following table summarizes the impact of different carbon and nitrogen sources on the production of this compound by Amycolatopsis sp. MST-108494. The data represents a typical outcome of a one-factor-at-a-time optimization strategy.

Media Component Concentration (g/L) This compound Yield (mg/L)
Carbon Source Screening
Glucose20150
Soluble Starch20110
Maltose2095
Glycerol2080
Nitrogen Source Screening
Peptone10165
Yeast Extract10125
Beef Extract10110
Soybean Meal10130

Note: The above data is representative and illustrates the relative effectiveness of different media components. Actual yields may vary depending on the specific strain and fermentation conditions.

Fermentation Protocol for this compound Production

This protocol details the steps for the cultivation of Amycolatopsis sp. and the production of this compound in a laboratory-scale fermenter.

Materials and Equipment
  • Amycolatopsis sp. strain

  • Seed culture medium (e.g., Tryptic Soy Broth)

  • Production medium (optimized with glucose and peptone)

  • Shake flasks

  • Bioreactor (e.g., 5 L stirred-tank)

  • Incubator shaker

  • Autoclave

  • Centrifuge

  • HPLC system for quantification

Experimental Workflow

The following diagram illustrates the overall workflow for the fermentation of Amycolatopsis sp. for this compound production.

Fermentation_Workflow cluster_0 Upstream Processing cluster_1 Fermentation cluster_2 Downstream Processing cluster_3 Analysis Strain Amycolatopsis sp. Strain Inoculum Inoculum Preparation (Seed Culture) Strain->Inoculum Inoculation Fermenter Bioreactor Fermentation (Production Medium) Inoculum->Fermenter Inoculation Harvest Cell Harvest (Centrifugation) Fermenter->Harvest Extraction Extraction of This compound Harvest->Extraction Purification Purification Extraction->Purification Quantification Quantification (HPLC) Purification->Quantification

Caption: Overall workflow for this compound production.
Step-by-Step Protocol

  • Inoculum Preparation:

    • Aseptically transfer a loopful of Amycolatopsis sp. from a stock culture to a 250 mL shake flask containing 50 mL of seed culture medium.

    • Incubate at 30°C on a rotary shaker at 200 rpm for 48-72 hours until a dense culture is obtained.

  • Bioreactor Preparation and Inoculation:

    • Prepare the production medium according to the optimized composition and sterilize it in the bioreactor.

    • After cooling, aseptically inoculate the production medium with the seed culture (typically 5-10% v/v).

  • Fermentation:

    • Carry out the fermentation under the following optimized conditions:

      • Temperature: 30°C

      • pH: 7.0 (controlled with the addition of acid/base)

      • Agitation: 300 rpm

      • Aeration: 1.5 vvm (volume of air per volume of medium per minute)

    • Monitor the fermentation process by periodically taking samples to measure cell growth (optical density) and this compound concentration.

  • Harvesting and Extraction:

    • After the desired fermentation time (typically 7-10 days), harvest the culture broth.

    • Separate the mycelium from the supernatant by centrifugation.

    • Extract this compound from the mycelium and/or supernatant using a suitable organic solvent (e.g., ethyl acetate).

Analytical Method for this compound Quantification

A reliable analytical method is essential for monitoring the production of this compound and for quality control. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

HPLC Protocol
  • Sample Preparation:

    • Evaporate the organic solvent from the extract.

    • Re-dissolve the residue in a suitable solvent (e.g., methanol) and filter through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid)

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at a suitable wavelength (to be determined by UV-Vis scan of a purified standard)

    • Injection Volume: 20 µL

  • Quantification:

    • Prepare a standard curve using a purified this compound standard.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Regulatory Pathways in this compound Production

The biosynthesis of secondary metabolites like this compound in Amycolatopsis is tightly regulated by a complex network of signaling pathways. Understanding these pathways can provide targets for genetic engineering to further enhance production.

Generalized Regulatory Network

The following diagram illustrates a generalized model of the regulatory network influencing secondary metabolite production in Amycolatopsis.

Regulatory_Pathway cluster_0 Environmental & Nutritional Signals cluster_1 Global Regulators cluster_2 Pathway-Specific Regulation cluster_3 Biosynthesis Nutrients Nutrient Limitation (e.g., Phosphate, Nitrogen) TCS Two-Component Systems (e.g., PhoR/PhoP) Nutrients->TCS Sensing GrowthPhase Growth Phase Transition (Stationary Phase) Global Global Regulatory Proteins (e.g., GlnR) GrowthPhase->Global Induction SARP Pathway-Specific Activator (e.g., SARP) TCS->SARP Activation Global->SARP Activation BGC This compound Biosynthetic Gene Cluster SARP->BGC Transcriptional Activation AmyA This compound BGC->AmyA Biosynthesis

Caption: Generalized regulatory pathway for this compound.

This model highlights key regulatory elements:

  • Two-Component Systems (TCS): These systems sense environmental signals, such as phosphate limitation, and initiate a phosphorylation cascade that can activate downstream regulators.

  • Global Regulators: Proteins like GlnR respond to broader nutritional cues, such as nitrogen availability, and can influence the expression of multiple gene clusters.

  • Pathway-Specific Regulators (SARPs): Streptomyces Antibiotic Regulatory Proteins (SARPs) are often located within the biosynthetic gene cluster and act as direct activators of the genes required for the production of a specific antibiotic.

By manipulating these regulatory elements, for instance, through the overexpression of a pathway-specific activator, it may be possible to significantly increase the yield of this compound.

Application Notes and Protocols for the Chromatographic Purification of Amycolatopsin A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a novel cyclic peptide antibiotic isolated from the fermentation broth of Amycolatopsis sp. As a potentially valuable therapeutic agent, robust and scalable purification methods are critical for its further investigation and development. This document provides a comprehensive overview of the chromatographic techniques and detailed protocols applicable to the purification of this compound. The methodologies outlined are based on established principles for the purification of similar cyclic peptides from actinomycete fermentations and are intended to serve as a foundational guide for process development.

The purification of this compound, like many natural product antibiotics, typically involves a multi-step process designed to isolate the target molecule from a complex mixture of cellular biomass, media components, and other secondary metabolites. A general strategy involves initial capture and concentration from the fermentation broth, followed by successive chromatographic steps that exploit differences in the physicochemical properties (e.g., hydrophobicity, size, charge) of this compound and contaminating molecules.

Overall Purification Workflow

The purification process can be logically divided into three main stages:

  • Upstream Processing: Fermentation of the Amycolatopsin sp. to produce this compound.

  • Initial Extraction and Concentration: Recovery of the crude product from the fermentation broth.

  • Downstream Chromatographic Purification: A multi-step chromatographic process to achieve high purity.

Purification_Workflow cluster_0 Upstream Processing cluster_1 Initial Extraction cluster_2 Downstream Chromatographic Purification cluster_3 Final Product Fermentation Fermentation of Amycolatopsis sp. Harvest Harvest and Centrifugation Fermentation->Harvest Extraction Solvent Extraction of Supernatant Harvest->Extraction Concentration Concentration to Crude Extract Extraction->Concentration Adsorption Adsorption Chromatography (e.g., Diaion HP-20) Concentration->Adsorption SEC Size-Exclusion Chromatography (e.g., Sephadex LH-20) Adsorption->SEC RP_HPLC Preparative RP-HPLC (C18 Column) SEC->RP_HPLC Final_Product Pure this compound RP_HPLC->Final_Product RP_HPLC_Principle cluster_0 RP-HPLC Separation start Sample Injection column C18 Column Hydrophobic Stationary Phase start->column:head elution Gradient Elution (Increasing Acetonitrile) column->elution Mobile Phase detector UV Detector elution->detector collection Fraction Collection detector->collection

Application Notes: Determining the Minimum Inhibitory Concentration (MIC) of Amycolatopsin A

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Amycolatopsin A, a critical parameter for assessing its antimicrobial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism. The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and are suitable for researchers, scientists, and drug development professionals.

This compound has demonstrated significant inhibitory activity against Gram-positive bacteria. Accurate and reproducible MIC determination is the foundational step in the preclinical assessment of this and other potential antibiotic compounds. The two primary methods detailed here are Broth Microdilution and Agar Dilution.

Data Presentation: Antimicrobial Activity of this compound

While comprehensive datasets on this compound are limited in publicly available literature, research indicates potent activity against Gram-positive bacteria, with MIC values often below 1 µg/mL. The table below serves as a template, populated with example data reflecting this reported potency, to guide researchers in presenting their own findings.

Table 1: Example MIC Values for this compound

Test OrganismStrain IDMIC (µg/mL)
Staphylococcus aureusATCC 292130.5
Staphylococcus aureus (MRSA)USA3001
Enterococcus faecalisATCC 292120.25
Enterococcus faecium (VRE)ATCC 7002211
Streptococcus pneumoniaeATCC 496190.125

Note: The values presented are for illustrative purposes and should be replaced with experimentally determined data.

Experimental Protocols

Adherence to standardized procedures is critical for the accuracy and reproducibility of MIC testing. The methodologies outlined in CLSI documents M07 (Broth Dilution) and M11 (Anaerobic Bacteria) serve as the primary reference for these protocols.

Protocol 1: Broth Microdilution Method

This is the most common method for determining MIC values and is readily adaptable for high-throughput screening. The procedure involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a 96-well microtiter plate.

BrothMicrodilutionWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Setup cluster_incubation Phase 3: Incubation & Reading prep_compound Prepare this compound Stock Solution prep_media Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) serial_dilute Perform 2-fold Serial Dilution of Compound in 96-Well Plate prep_inoculum->serial_dilute inoculate Inoculate Wells with Bacterial Suspension (Final ~5x10^5 CFU/mL) serial_dilute->inoculate controls Prepare Controls: - Growth Control (No Drug) - Sterility Control (No Bacteria) inoculate->controls incubate Incubate Plate (35°C for 16-20 hours) controls->incubate read_mic Read MIC: Lowest concentration with no visible growth incubate->read_mic

Caption: Workflow for the broth microdilution MIC determination.

  • Preparation of this compound:

    • Dissolve this compound in a suitable solvent (e.g., DMSO, water) to create a high-concentration stock solution (e.g., 1280 µg/mL). The solvent choice should not affect bacterial growth at the final concentration used.

    • Prepare a working solution by diluting the stock solution in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to twice the highest concentration to be tested (e.g., 256 µg/mL).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-4 colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to confirm the density (absorbance at 625 nm of 0.08-0.13).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Procedure (96-Well Plate):

    • Dispense 100 µL of CAMHB into all wells of a microtiter plate.

    • Add 100 µL of the 2x concentrated this compound working solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

    • Add the diluted bacterial inoculum to each well (except the sterility control) to bring the final volume to 200 µL.

    • Include a growth control (broth + inoculum, no drug) and a sterility control (broth only) on each plate.

  • Incubation and Reading:

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

Protocol 2: Agar Dilution Method

The agar dilution method is a reference method for susceptibility testing. It involves incorporating the antimicrobial agent into the agar medium, which is then inoculated with the test organisms. This method is particularly useful when testing a large number of different bacterial strains against a single compound.

AgarDilutionWorkflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Plate Preparation cluster_incubation Phase 3: Inoculation & Reading prep_compound Prepare this compound Stock Solutions prep_media Prepare & Melt Mueller-Hinton Agar (MHA) prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) create_dilutions Create Serial Dilutions of Compound prep_inoculum->create_dilutions mix_agar Add 1 part Drug Dilution to 9 parts Molten Agar create_dilutions->mix_agar pour_plates Pour Agar into Petri Dishes & Allow to Solidify mix_agar->pour_plates spot_inoculate Spot Inoculate Plates with Bacteria (~10^4 CFU/spot) pour_plates->spot_inoculate incubate Incubate Plates (35°C for 16-20 hours) spot_inoculate->incubate read_mic Read MIC: Lowest concentration plate with no visible growth incubate->read_mic

Caption: Workflow for the agar dilution MIC determination.

  • Preparation of this compound:

    • Prepare serial dilutions of this compound in a suitable solvent at 10 times the final desired concentrations.

  • Preparation of Agar Plates:

    • Prepare and sterilize Mueller-Hinton Agar (MHA) according to the manufacturer's instructions. Cool in a water bath to 45-50°C.

    • For each concentration, add 2 mL of the 10x this compound dilution to 18 mL of molten MHA. Mix thoroughly but gently to avoid bubbles.

    • Pour the agar into sterile petri dishes and allow them to solidify at room temperature.

    • A growth control plate containing no antimicrobial agent should also be prepared.

  • Preparation of Bacterial Inoculum:

    • Prepare a 0.5 McFarland standard suspension of the test organism in saline as described for the broth microdilution method.

    • Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation and Incubation:

    • Using a multipoint inoculator or a pipette, spot-inoculate the surface of each agar plate with 1-2 µL of the diluted bacterial suspension, resulting in approximately 10⁴ CFU per spot.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 35 ± 2°C for 16-20 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the bacteria on the agar plate. A faint haze or a single colony at the inoculation spot is disregarded. The growth control plate must show confluent growth.

Application Notes and Protocols for In Vitro Efficacy Testing of Amycolatopsin A against Mycobacterium bovis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to performing in vitro assays to determine the efficacy of Amycolatopsin A, a glycosylated polyketide macrolide, against Mycobacterium bovis (M. bovis). The protocols detailed below are essential for the preliminary screening and characterization of this potential anti-tuberculosis agent.

Introduction

Mycobacterium bovis is a member of the Mycobacterium tuberculosis complex and the causative agent of bovine tuberculosis. Its ability to infect humans makes it a significant zoonotic pathogen. The emergence of drug-resistant mycobacterial strains necessitates the discovery and development of novel antimicrobial compounds. This compound, isolated from an Australian soil Amycolatopsis sp., has demonstrated selective inhibitory activity against M. bovis.[1][2] These protocols outline the standardized in vitro methods to quantify its antimycobacterial activity and assess its cytotoxic profile.

Data Presentation

The following table summarizes the available quantitative data on the biological activity of this compound.

Compound Target Organism/Cell Line Assay Result (IC₅₀) Reference
This compoundMycobacterium bovis (BCG)Liquid Culture Inhibition0.4 µM[2]
This compoundMycobacterium tuberculosis (H37Rv)Liquid Culture Inhibition4.4 µM[2]
This compoundHuman Lung Cancer (NCI-H460)Cytotoxicity1.2 µM[2]
This compoundHuman Colon Carcinoma (SW620)Cytotoxicity0.08 µM[2]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3] A broth microdilution method is recommended for determining the MIC of this compound against M. bovis.

Materials:

  • This compound

  • Mycobacterium bovis (e.g., BCG Pasteur strain)

  • Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase) enrichment, and 0.05% (v/v) Tween 80

  • Sterile 96-well microtiter plates

  • Spectrophotometer or a specialized instrument for reading mycobacterial growth (e.g., BACTEC)

Procedure:

  • Preparation of this compound dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions in Middlebrook 7H9 broth in the 96-well plate to achieve a range of final concentrations to be tested.

  • Inoculum preparation: Grow M. bovis in Middlebrook 7H9 broth to mid-log phase. Adjust the bacterial suspension to a McFarland standard of 1.0, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted this compound. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 7 to 14 days.

  • MIC determination: The MIC is the lowest concentration of this compound that shows no visible turbidity or a significant inhibition of growth as measured by a spectrophotometer or other growth detection methods.[4]

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[5] This assay is performed as a continuation of the MIC assay.

Materials:

  • Results from the MIC assay

  • Middlebrook 7H11 agar plates supplemented with 0.5% (v/v) glycerol and 10% (v/v) OADC (Oleic Acid-Albumin-Dextrose-Catalase) enrichment

  • Sterile spreaders

Procedure:

  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a Middlebrook 7H11 agar plate.

  • Incubation: Incubate the plates at 37°C for 3 to 4 weeks.

  • MBC determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the number of CFUs compared to the initial inoculum.

Cytotoxicity Assay

This assay evaluates the toxicity of this compound to mammalian cells to determine its selectivity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric method.[2]

Materials:

  • This compound

  • Mammalian cell line (e.g., RAW 264.7 murine macrophages or a non-cancerous human cell line)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell seeding: Seed the mammalian cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound addition: The next day, replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance reading: Read the absorbance at 570 nm using a microplate reader.

  • IC₅₀ calculation: The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, can be calculated from the dose-response curve. While specific data for this compound against non-cancerous cell lines is limited, the related apoptolidins have been shown to be non-cytotoxic to normal cells, suggesting a degree of selectivity for cancer cells.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_results Data Analysis amycolatopsin_A This compound Stock mic_assay MIC Assay (Broth Microdilution) amycolatopsin_A->mic_assay cytotoxicity_assay Cytotoxicity Assay (MTT) amycolatopsin_A->cytotoxicity_assay m_bovis_culture M. bovis Culture m_bovis_culture->mic_assay mammalian_cells Mammalian Cell Culture mammalian_cells->cytotoxicity_assay mbc_assay MBC Assay (Subculturing) mic_assay->mbc_assay mic_value Determine MIC mic_assay->mic_value mbc_value Determine MBC mbc_assay->mbc_value ic50_value Determine IC50 cytotoxicity_assay->ic50_value selectivity_index Calculate Selectivity Index (IC50 / MIC) mic_value->selectivity_index ic50_value->selectivity_index

Caption: Workflow for in vitro efficacy testing of this compound.

Putative Signaling Pathway of this compound

This compound belongs to the apoptolidin family of glycomacrolides. The mechanism of action for this family involves the inhibition of the F1 subcomplex of mitochondrial ATP synthase.[4] This inhibition disrupts cellular energy metabolism, leading to apoptosis, particularly in cells that are highly dependent on oxidative phosphorylation.

signaling_pathway cluster_mitochondrion Mitochondrion amycolatopsin This compound atp_synthase Mitochondrial ATP Synthase (F1 Subcomplex) amycolatopsin->atp_synthase Inhibition atp_production ATP Production atp_synthase->atp_production Catalyzes apoptosis Apoptosis atp_synthase->apoptosis Inhibition of ATP Synthase leads to apoptosis atp_production->apoptosis Prevents

Caption: Proposed mechanism of action for this compound.

References

Application of High-Resolution Mass Spectrometry in the Characterization of Amycolatopsin A

Author: BenchChem Technical Support Team. Date: November 2025

Application Note

Introduction

Amycolatopsin A is a novel glycosylated polyketide macrolide isolated from the Australian soil actinomycete, Amycolatopsin sp. MST-108494.[1][2] This class of natural products is of significant interest to the pharmaceutical industry due to its potent and selective antimycobacterial activity. Specifically, this compound has demonstrated inhibitory effects against Mycobacterium bovis (BCG) and Mycobacterium tuberculosis (H37Rv).[1][2] The structural elucidation of such complex natural products is a critical step in the drug discovery process, enabling further investigation into its mechanism of action, structure-activity relationships, and potential for therapeutic development. High-resolution mass spectrometry (HRMS), coupled with liquid chromatography (LC), is an indispensable tool for the characterization of novel compounds like this compound, providing precise mass measurements for molecular formula determination and detailed fragmentation data for structural confirmation.

This application note provides a detailed protocol for the characterization of this compound using LC-HRMS, including sample preparation, instrument parameters, and data analysis. The presented data and workflows are intended to guide researchers, scientists, and drug development professionals in the structural elucidation of complex natural products.

Materials and Methods

Sample Preparation
  • Extraction of this compound: this compound is extracted from the fermentation broth of Amycolatopsin sp. MST-108494 using standard liquid-liquid extraction protocols with ethyl acetate or other suitable organic solvents.

  • Purification: The crude extract is subjected to chromatographic purification techniques, such as silica gel chromatography followed by reversed-phase high-performance liquid chromatography (RP-HPLC), to isolate pure this compound.

  • Sample for LC-HRMS Analysis: A stock solution of purified this compound is prepared in methanol or dimethyl sulfoxide (DMSO) at a concentration of 1 mg/mL. This stock solution is then diluted with an appropriate solvent (e.g., 50:50 acetonitrile:water) to a final concentration of 1-10 µg/mL for LC-HRMS analysis.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

A high-performance liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF instrument) is utilized for the analysis of this compound. The following protocol provides a general guideline; parameters should be optimized for the specific instrumentation used.

Table 1: LC-HRMS Experimental Protocol

ParameterRecommended Conditions
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
Gradient10% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions
Flow Rate0.3 mL/min
Column Temperature40 °C
Injection Volume5 µL
High-Resolution Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Mass AnalyzerOrbitrap or Q-TOF
Mass Range150-2000 m/z
Resolution> 60,000 FWHM
Capillary Voltage3.5 kV
Sheath Gas Flow Rate40 arbitrary units
Aux Gas Flow Rate10 arbitrary units
Gas Temperature320 °C
Data AcquisitionFull scan MS followed by data-dependent MS/MS (TopN, where N=5)
Collision Energy (for MS/MS)Stepped collision energy (e.g., 20, 40, 60 eV)

Results and Discussion

Molecular Formula Determination

High-resolution mass spectrometry provides a highly accurate mass measurement of the precursor ion, which is crucial for determining the molecular formula of a novel compound. For this compound, the protonated molecule ([M+H]⁺) is observed in the positive ESI mass spectrum. The measured accurate mass is then used to calculate the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for this compound

Ion AdductCalculated m/zMeasured m/zMass Error (ppm)Molecular Formula
[M+H]⁺994.5486994.54910.5C₅₂H₈₀NO₂₀
[M+Na]⁺1016.53051016.53100.5C₅₂H₇₉NNaO₂₀

Note: The data presented here are representative and based on the reported structure of this compound.

Structural Elucidation using MS/MS Fragmentation

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing valuable structural information. The fragmentation pattern of this compound is complex due to its macrolide core and glycosidic linkages. Key fragment ions correspond to the neutral loss of the sugar moieties and cleavages within the polyketide backbone.

Table 3: Key MS/MS Fragment Ions of this compound ([M+H]⁺ at m/z 994.5)

Fragment m/zProposed Structure/Loss
832.4912[M+H - C₆H₁₂O₅]⁺ (Loss of the terminal deoxyhexose)
670.4338[M+H - C₁₂H₂₂O₉]⁺ (Loss of the disaccharide)
488.3321Fragment of the aglycone core
325.1804Fragment corresponding to the disaccharide moiety

Note: The m/z values are representative and illustrate the expected fragmentation pattern.

The observed fragmentation pattern allows for the confirmation of the connectivity of the sugar units and key structural features of the aglycone, corroborating data obtained from other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of this compound using high-resolution mass spectrometry.

workflow cluster_extraction Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Fermentation Fermentation Extraction Extraction Fermentation->Extraction Purification Purification Extraction->Purification LC_Separation LC Separation Purification->LC_Separation HRMS_Detection HRMS Detection (Full Scan) LC_Separation->HRMS_Detection MSMS_Fragmentation MS/MS Fragmentation HRMS_Detection->MSMS_Fragmentation Molecular_Formula Molecular Formula Determination HRMS_Detection->Molecular_Formula Fragmentation_Analysis Fragmentation Analysis MSMS_Fragmentation->Fragmentation_Analysis Structure_Elucidation Structure Elucidation Molecular_Formula->Structure_Elucidation Fragmentation_Analysis->Structure_Elucidation

Caption: Workflow for this compound characterization.

Proposed Mechanism of Action

This compound, as a macrolide antibiotic, is proposed to exert its antimycobacterial effect by inhibiting protein synthesis. This is achieved by binding to the 50S subunit of the bacterial ribosome, thereby blocking the exit tunnel for newly synthesized peptides.

mechanism cluster_cell Mycobacterial Cell Amycolatopsin_A This compound Cell_Wall Cell Wall Permeation Amycolatopsin_A->Cell_Wall Ribosome 50S Ribosomal Subunit Cell_Wall->Ribosome Binds to Inhibition Inhibition Ribosome->Inhibition Protein_Synthesis Protein Synthesis Protein_Synthesis->Ribosome Inhibition->Protein_Synthesis Bacterial_Death Bacteriostasis / Cell Death Inhibition->Bacterial_Death

Caption: Proposed mechanism of action for this compound.

Conclusion

High-resolution mass spectrometry is a powerful and essential technique for the characterization of novel natural products like this compound. The combination of accurate mass measurement and detailed fragmentation analysis provides unambiguous determination of the molecular formula and critical insights into the chemical structure. The protocols and data presented in this application note serve as a comprehensive guide for researchers in the field of natural product discovery and drug development, facilitating the rapid and accurate characterization of bioactive compounds. The elucidation of this compound's structure is a key step towards understanding its therapeutic potential as a novel antimycobacterial agent.

References

Application Notes and Protocols: Amycolatopsin A as a Molecular Probe in Mycobacterial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amycolatopsin A is a glycosylated polyketide macrolide antibiotic isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494. This natural product has demonstrated selective and potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis, as well as against Mycobacterium bovis (BCG). Its unique chemical structure and specific antimycobacterial activity make it a promising candidate for development as a new anti-tuberculosis drug and a valuable molecular probe to investigate novel biological pathways in mycobacteria.

These application notes provide a summary of the known biological activities of this compound, detailed protocols for its use in mycobacterial research, and a proposed workflow for its application as a molecular probe for target identification.

Data Presentation

Biological Activity of this compound

The following table summarizes the reported minimum inhibitory concentration (MIC) and cytotoxicity data for this compound. This data highlights its potent and selective activity against mycobacteria with lower cytotoxicity against a human cell line.

CompoundM. bovis (BCG) MIC (µg/mL) M. tuberculosis (H37Rv) MIC (µg/mL) HEK293 Cytotoxicity IC50 (µM)
This compound0.20.2>31

Data sourced from Tran et al., 2017.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)

This protocol details the determination of the MIC of this compound against Mycobacterium tuberculosis H37Rv.

Materials:

  • Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)

  • Mycobacterium tuberculosis H37Rv culture

  • This compound

  • Alamar Blue reagent

  • 96-well microplates

  • Spectrophotometer or fluorometer

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, prepare serial dilutions of this compound in 100 µL of Middlebrook 7H9 broth. The final concentrations should typically range from 0.01 to 100 µg/mL.

  • Prepare an inoculum of M. tuberculosis H37Rv from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.

  • Add 100 µL of the diluted bacterial suspension to each well containing the this compound dilutions. Include a drug-free control well (bacteria only) and a sterile control well (broth only).

  • Incubate the microplate at 37°C for 7 days.

  • After incubation, add 20 µL of Alamar Blue reagent to each well.

  • Incubate for an additional 24 hours at 37°C.

  • Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

  • The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Protocol 2: Proposed Workflow for Target Identification of this compound

As the specific molecular target of this compound is currently unknown, this section proposes a workflow for its identification using this compound as a molecular probe. This involves the chemical synthesis of a tagged version of this compound for use in affinity chromatography.

Phase 1: Synthesis of an this compound-based Affinity Probe

  • Chemical Modification: Synthesize a derivative of this compound that incorporates a linker with a terminal reactive group (e.g., an alkyne or an amine). This modification should be at a position on the molecule that is predicted not to interfere with its biological activity, based on structure-activity relationship studies.

  • Immobilization: Covalently attach the modified this compound to a solid support, such as sepharose beads, to create an affinity chromatography matrix.

Phase 2: Affinity Chromatography

  • Lysate Preparation: Culture Mycobacterium tuberculosis H37Rv to mid-log phase and prepare a cell lysate by mechanical disruption (e.g., bead beating or sonication) in a suitable lysis buffer.

  • Binding: Incubate the mycobacterial lysate with the this compound-functionalized beads to allow the target protein(s) to bind to the immobilized probe.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins from the beads. This can be achieved by using a competitive eluent (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

Phase 3: Target Validation

  • Genetic Validation: Once potential targets are identified, validate their role in the mechanism of action of this compound. This can be done by generating knockout or knockdown mutants of the corresponding genes in M. tuberculosis. The resulting mutants should exhibit increased resistance to this compound.

  • Biochemical Validation: Express and purify the candidate target protein(s) and perform in vitro binding assays (e.g., surface plasmon resonance or isothermal titration calorimetry) to confirm a direct interaction with this compound.

Protocol 3: Generation of Knockout Mutants in Mycobacterium for Target Validation

This protocol describes a general method for generating knockout mutants in mycobacteria using homologous recombination, a crucial step in validating potential drug targets.

Materials:

  • Mycobacterium strain of interest (e.g., M. smegmatis or M. tuberculosis)

  • Plasmids for homologous recombination (containing upstream and downstream flanking regions of the target gene and a selectable marker)

  • Electroporator and cuvettes

  • Appropriate antibiotics for selection

  • PCR reagents for verification

Procedure:

  • Construct the Knockout Plasmid: Clone the upstream and downstream homologous arms of the target gene into a suicide vector containing a selectable marker (e.g., hygromycin resistance gene).

  • Electroporation: Prepare electrocompetent mycobacterial cells and transform them with the knockout plasmid via electroporation.

  • Selection of Single Crossovers: Plate the transformed cells on agar plates containing the appropriate antibiotic to select for single crossover events (integration of the plasmid into the genome).

  • Selection of Double Crossovers: Culture the single crossover colonies in antibiotic-free medium and then plate on agar containing a counter-selectable marker (if present on the vector) to select for double crossover events (excision of the plasmid, leaving the deleted gene).

  • Verification: Screen the resulting colonies by PCR using primers flanking the target gene to confirm the gene deletion. Further confirmation can be obtained by Southern blotting or whole-genome sequencing.

Visualizations

experimental_workflow cluster_discovery Discovery & Characterization cluster_probe_dev Molecular Probe Development cluster_target_id Target Identification cluster_validation Target Validation Amycolatopsin_A This compound MIC_Determination MIC Determination Amycolatopsin_A->MIC_Determination Cytotoxicity_Assay Cytotoxicity Assay Amycolatopsin_A->Cytotoxicity_Assay Probe_Synthesis Synthesis of Tagged this compound Affinity_Matrix Immobilization on Sepharose Beads Probe_Synthesis->Affinity_Matrix Affinity_Chromatography Affinity Chromatography with Mycobacterial Lysate Affinity_Matrix->Affinity_Chromatography Protein_ID Protein Identification (LC-MS/MS) Affinity_Chromatography->Protein_ID Genetic_Validation Genetic Validation (Knockout Mutants) Protein_ID->Genetic_Validation Biochemical_Validation Biochemical Validation (Binding Assays) Protein_ID->Biochemical_Validation

Caption: Proposed workflow for using this compound as a molecular probe.

target_validation_pathway cluster_hypothesis Hypothesis Generation cluster_genetic Genetic Approach cluster_biochemical Biochemical Approach cluster_conclusion Conclusion Identified_Target Putative Target Protein (from Affinity Chromatography) Gene_Knockout Generate Gene Knockout Mutant in Mycobacterium Identified_Target->Gene_Knockout Protein_Expression Express and Purify Target Protein Identified_Target->Protein_Expression MIC_Shift Determine MIC of This compound against Mutant Gene_Knockout->MIC_Shift Validated_Target Validated Molecular Target MIC_Shift->Validated_Target Binding_Assay In Vitro Binding Assay (e.g., SPR, ITC) Protein_Expression->Binding_Assay Binding_Assay->Validated_Target

Caption: Logical workflow for the validation of a putative drug target.

Troubleshooting & Optimization

Troubleshooting inconsistent results in antimycobacterial susceptibility testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in antimycobacterial susceptibility testing (AST). Inconsistent results can compromise critical research and clinical outcomes, making robust and reproducible methodologies paramount.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during antimycobacterial susceptibility testing in a direct question-and-answer format.

Q1: My MIC results for the same isolate are varying between experimental runs. What are the common causes for this inconsistency?

A1: Inconsistent Minimum Inhibitory Concentration (MIC) results can stem from several factors throughout the experimental workflow. The most critical step is the preparation of a standardized bacterial inoculum.[1][2] Variations in inoculum density can significantly impact susceptibility results.[1][2][3] Other common causes include:

  • Media Preparation: Inconsistencies in media components, pH, or the presence of impurities can alter drug activity. For example, the oleic albumin dextrose catalase (OADC) supplement used in Middlebrook 7H10 agar can have lot-to-lot variability, impacting drug activity.[4]

  • Antimicrobial Agent Preparation: Errors in weighing, dissolving, or diluting the antimicrobial agents can lead to incorrect final concentrations in the assay.

  • Incubation Conditions: Fluctuations in temperature, humidity, or CO2 levels (if applicable) can affect the growth rate of mycobacteria and, consequently, the MIC reading.

  • Reading and Interpretation: Subjectivity in visually determining the endpoint of growth inhibition, especially in cases of "trailing" endpoints where partial growth is observed over a range of concentrations, can introduce variability.[5]

Q2: My quality control (QC) strain is showing MIC values outside the acceptable range. What should I do?

A2: When a QC strain yields results outside the established acceptable range, it is crucial to investigate the potential source of error before proceeding with testing clinical isolates. A systematic approach is recommended:

  • Verify the QC Strain: Confirm the identity and purity of the QC strain. Contamination or mutation of the QC strain can lead to unexpected results.

  • Review Reagent Preparation: Double-check all calculations, weighing, and dilution steps for both the antimicrobial stock solutions and the testing media.

  • Check Incubation Conditions: Ensure that the incubator maintained the correct temperature and atmosphere throughout the incubation period.

  • Evaluate Inoculum Preparation: Re-examine the procedure for preparing and standardizing the inoculum to ensure it meets the protocol's requirements.

  • Repeat the Test: If the source of the error is not immediately apparent, repeat the QC test with fresh reagents and a freshly prepared inoculum. If the results are still out of range, consider using a new lot of media or antimicrobial agents.

Q3: I am observing "skipped wells" in my broth microdilution plate. What does this indicate and how should I interpret the results?

A3: "Skipped wells" refer to a phenomenon in broth microdilution where a well with a higher drug concentration shows growth, while a well with a lower concentration shows no growth. This can be caused by:

  • Contamination: A contaminating microorganism that is resistant to the tested drug may have been introduced into the well.

  • Inoculum Errors: Inadequate mixing of the inoculum can lead to uneven distribution of bacteria in the wells.

  • Pipetting Errors: Mistakes in pipetting the drug dilutions or the inoculum can result in an incorrect final concentration or bacterial density in a specific well.

If skipped wells are observed, the results for that particular drug should be considered invalid, and the test should be repeated for that isolate.

Q4: Why are my pyrazinamide (PZA) susceptibility results inconsistent, often showing false resistance?

A4: Pyrazinamide susceptibility testing is notoriously challenging and prone to inconsistent results, particularly false resistance.[6][7] This is primarily due to the drug's unique requirement for an acidic environment (pH 5.5-5.6) to be active.[8][9] Several factors can contribute to false PZA resistance:

  • High Inoculum Size: A dense bacterial inoculum can raise the pH of the acidic medium, inactivating the PZA and allowing the bacteria to grow.[7][8][9] Using a reduced inoculum has been shown to mitigate this issue.[10]

  • Improper Media pH: If the pH of the testing medium is not sufficiently acidic, PZA will not be active, leading to a resistant result.

  • Presence of Bovine Serum Albumin: Bovine serum albumin in the media can increase the pH and bind to the active form of PZA, pyrazinoic acid, potentially causing false resistance.[8]

Q5: What is a "trailing endpoint" and how should I handle it when reading MICs?

A5: A trailing endpoint, also known as the "trailing effect," is the observation of reduced but still visible bacterial growth over a range of antimicrobial concentrations in a broth dilution assay. This can make it difficult to determine the precise MIC. For some drugs, like para-aminosalicylic acid, trailing is a known issue.[5] When encountering a trailing endpoint, it is often recommended to read the MIC at the lowest concentration that shows a significant reduction in growth (e.g., 80% inhibition) compared to the growth control well.

Data Presentation

Table 1: Quality Control Ranges for Mycobacterium tuberculosis H37Rv (ATCC 27294)

This table provides the expected MIC ranges for the reference strain M. tuberculosis H37Rv (ATCC 27294) for several first- and second-line anti-tuberculosis drugs, based on CLSI and EUCAST guidelines.

Antimicrobial AgentAcceptable MIC Range (µg/mL)
Isoniazid0.015 - 0.06
Rifampicin0.06 - 0.25
Ethambutol0.5 - 2.0
Pyrazinamide25 - 100
Streptomycin0.12 - 0.5
Amikacin0.12 - 0.5
Kanamycin0.25 - 1.0
Capreomycin0.25 - 1.0
Moxifloxacin0.06 - 0.25
Levofloxacin0.12 - 0.5
Linezolid0.25 - 1.0

Note: These ranges are for guidance and may vary slightly depending on the specific methodology and laboratory conditions. Always refer to the latest CLSI M24 or EUCAST documents for the most current QC ranges.[11][12][13][14][15]

Experimental Protocols

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol outlines the steps for performing broth microdilution susceptibility testing for Mycobacterium tuberculosis complex.

  • Preparation of Antimicrobial Solutions:

    • Prepare stock solutions of each antimicrobial agent at a concentration of at least 1000 µg/mL or 10 times the highest concentration to be tested.[13]

    • Perform serial two-fold dilutions of each antimicrobial agent in Middlebrook 7H9 broth supplemented with OADC to achieve the desired final concentrations in the microtiter plate.

  • Inoculum Preparation:

    • From a pure culture of the mycobacterial isolate on solid medium, transfer colonies to a tube containing sterile saline and glass beads.

    • Vortex to create a uniform suspension.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard.

    • Dilute the standardized inoculum to the appropriate concentration for testing, which is typically a final concentration of approximately 5 x 10^5 CFU/mL in the wells.[16]

  • Microtiter Plate Inoculation:

    • Dispense the prepared antimicrobial dilutions into the wells of a 96-well microtiter plate.

    • Inoculate each well with the prepared mycobacterial suspension.

    • Include a growth control well (no drug) and a sterility control well (no inoculum).

  • Incubation:

    • Seal the microtiter plate to prevent evaporation.

    • Incubate the plate at 35-37°C for 7-21 days, or until sufficient growth is observed in the growth control well.

  • Reading and Interpretation:

    • Visually inspect the plate for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[13]

Protocol 2: Agar Proportion Method for Susceptibility Testing

The agar proportion method is considered the gold standard for Mycobacterium tuberculosis susceptibility testing.[5]

  • Preparation of Drug-Containing Media:

    • Prepare Middlebrook 7H10 or 7H11 agar.

    • Incorporate the desired concentrations of each antimicrobial agent into separate batches of molten agar.

    • Pour the drug-containing agar and a drug-free control agar into quadrant petri dishes.

  • Inoculum Preparation:

    • Prepare a bacterial suspension and adjust its turbidity to a 1.0 McFarland standard.

    • Prepare two dilutions of this suspension: a 1:100 and a 1:10,000 dilution.

  • Inoculation:

    • Inoculate each quadrant of the drug-containing and drug-free media with the two dilutions of the bacterial suspension.

  • Incubation:

    • Incubate the plates at 35-37°C in a CO2-permeable bag for 3 weeks.

  • Reading and Interpretation:

    • Count the number of colonies on the drug-containing and drug-free media.

    • Calculate the percentage of resistant bacteria by dividing the colony count on the drug-containing medium by the colony count on the drug-free medium and multiplying by 100.

    • An isolate is considered resistant if the proportion of resistant colonies is ≥1%.[5][17]

Mandatory Visualizations

experimental_workflow_bmd Broth Microdilution (BMD) Workflow prep_antimicrobial Prepare Antimicrobial Stock Solutions & Dilutions inoculate_plate Inoculate 96-Well Plate prep_antimicrobial->inoculate_plate prep_inoculum Prepare & Standardize Mycobacterial Inoculum prep_inoculum->inoculate_plate incubation Incubate Plate (7-21 days) inoculate_plate->incubation read_mic Read MICs Visually incubation->read_mic interpret Interpret Results (S, I, R) read_mic->interpret

Caption: Workflow for Broth Microdilution Susceptibility Testing.

troubleshooting_workflow Troubleshooting Inconsistent AST Results start Inconsistent Results Observed check_qc Are QC Strain Results In Range? start->check_qc check_inoculum Verify Inoculum Preparation check_qc->check_inoculum No investigate_isolate Investigate Isolate- Specific Issues (e.g., Mixed Culture) check_qc->investigate_isolate Yes check_reagents Check Media & Antimicrobial Prep check_inoculum->check_reagents check_incubation Verify Incubation Conditions check_reagents->check_incubation check_reading Review Endpoint Reading Procedure check_incubation->check_reading repeat_test Repeat Test with Fresh Reagents check_reading->repeat_test report_valid Report Valid Results investigate_isolate->report_valid

Caption: Logical workflow for troubleshooting inconsistent results.

References

Technical Support Center: Optimization of NMR Parameters for the Structure Elucidation of Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Nuclear Magnetic Resonance (NMR) parameters for the structural elucidation of macrolides.

Frequently Asked Questions (FAQs)

Q1: What is the ideal concentration range for preparing a macrolide sample for NMR analysis?

A1: For routine ¹H NMR spectra of macrolides (molecular weight < 1000 g/mol ), a concentration of 5-25 mg in 0.6-0.7 mL of deuterated solvent is typically sufficient.[1] For ¹³C NMR, which is inherently less sensitive, a higher concentration of 50-100 mg is recommended to obtain a good signal-to-noise ratio within a reasonable time frame (20-60 minutes).[1] For more complex or dilute samples, techniques like using a cryoprobe can significantly enhance sensitivity.

Q2: How do I choose the right deuterated solvent for my macrolide sample?

A2: The choice of solvent is critical as it can affect chemical shifts and signal resolution.[2] Start with common solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD), as many macrolide assignments are reported in these.[3][4] If you encounter peak overlap, switching to a different solvent such as benzene-d₆ or acetone-d₆ can alter the chemical shifts and may resolve the overlapping signals.[5] For studying interactions with biological membranes, membrane-mimetics like DPC or SDS micelles in D₂O can be used.[6]

Q3: What are the essential 2D NMR experiments for the complete structure elucidation of a novel macrolide?

A3: A combination of 2D NMR experiments is essential for unambiguously assigning the complex structure of macrolides. The key experiments include:

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings, which helps in tracing out the carbon framework.[7][8]

  • TOCSY (Total Correlation Spectroscopy): To identify all protons within a spin system, which is particularly useful for assigning sugar moieties or other isolated spin systems.[9][10]

  • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons directly attached to carbons (¹H-¹³C one-bond correlations).[7][8][11]

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-4 bond) correlations between protons and carbons, which is crucial for connecting different structural fragments and identifying quaternary carbons.[7][8][11]

  • NOESY/ROESY (Nuclear Overhauser Effect/Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is vital for stereochemical assignments and conformational analysis.[3][9][12] ROESY is often preferred for medium-sized molecules like macrolides to avoid zero NOE enhancement.[12]

Q4: How can I confirm the presence of hydroxyl (-OH) or amine (-NH) protons in my macrolide spectrum?

A4: Protons attached to heteroatoms like oxygen and nitrogen are exchangeable. To confirm their presence, you can add a drop of deuterium oxide (D₂O) to your NMR sample, shake it vigorously, and re-acquire the ¹H spectrum. The peaks corresponding to -OH or -NH protons will disappear or significantly decrease in intensity due to the exchange with deuterium.[5]

Troubleshooting Guide

Issue 1: Poor Signal-to-Noise (S/N) Ratio in the Spectrum.

  • Possible Cause: The sample is too dilute.

    • Solution: Increase the sample concentration. For ¹³C spectra, a higher concentration (50-100 mg) is often necessary.[1] If the sample quantity is limited, increase the number of scans (NS). The S/N ratio increases with the square root of the number of scans.[11]

  • Possible Cause: Incorrectly set acquisition parameters.

    • Solution: For ¹H NMR, ensure the pulse angle (P1) is properly calibrated for a 90° pulse to maximize signal for a single scan. For multiple scans, a smaller flip angle (e.g., 30°) combined with a shorter relaxation delay (D1) can be more efficient.[13] For ¹³C NMR, using a 30° pulse angle with an optimized relaxation delay (e.g., D1=2.0s) and ensuring NOE enhancement is active can significantly improve signal.[14]

Issue 2: Broad or Distorted Peak Shapes.

  • Possible Cause: Poor shimming of the magnet.

    • Solution: Re-shim the spectrometer. Automated shimming routines are generally effective, but manual shimming may be required for challenging samples.[5]

  • Possible Cause: Sample is not homogeneous or contains particulate matter.

    • Solution: Ensure your sample is fully dissolved. You may need to gently warm or vortex the sample in a separate vial before transferring it to the NMR tube.[1] Filter the sample through a glass wool plug in a Pasteur pipette to remove any suspended solids.[1]

  • Possible Cause: The sample is too concentrated.

    • Solution: While high concentration boosts S/N, overly concentrated samples can lead to increased viscosity and line broadening.[1] Dilute the sample to an optimal concentration.

  • Possible Cause: Presence of paramagnetic impurities.

    • Solution: Even trace amounts of paramagnetic ions can cause significant line broadening.[1] Take care to use clean glassware and high-purity solvents. If contamination is suspected, sample purification may be necessary.

Issue 3: Overlapping Signals Complicating Spectral Interpretation.

  • Possible Cause: Insufficient magnetic field strength or inherent spectral complexity.

    • Solution 1: Change the NMR solvent. Switching from CDCl₃ to benzene-d₆, for example, can induce different chemical shifts and resolve overlapping resonances.[5]

    • Solution 2: Utilize 2D NMR techniques. Experiments like HSQC and HMBC spread the signals into a second dimension, which greatly enhances resolution and allows for the assignment of individual atoms even in crowded spectral regions.[11]

    • Solution 3: If available, use a higher field NMR spectrometer. Higher magnetic fields provide greater chemical shift dispersion.

Experimental Protocols

Protocol 1: Standard Sample Preparation for Macrolides
  • Weighing the Sample: Accurately weigh 5-25 mg for ¹H NMR or 50-100 mg for ¹³C NMR of the purified macrolide into a clean, dry vial.[1]

  • Dissolving the Sample: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD) to the vial.[1]

  • Ensuring Homogeneity: Gently vortex or sonicate the vial to ensure the macrolide is completely dissolved. If necessary, gently warm the sample.

  • Filtering and Transfer: Take a clean glass Pasteur pipette and place a small plug of glass wool or cotton at the bottom. Use this pipette to transfer the solution from the vial to a high-quality NMR tube, leaving any particulate matter behind.[1]

  • Capping and Labeling: Cap the NMR tube securely and label it clearly. The sample is now ready for NMR analysis.

Protocol 2: Acquisition of a Standard ¹³C NMR Spectrum

This protocol is optimized for signal enhancement in a minimal amount of time.[14]

  • Insert Sample: Place the prepared macrolide sample into the spectrometer.

  • Lock and Shim: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Load Standard Parameters: Load a standard ¹³C experiment with proton decoupling (e.g., Bruker's zgpg30 or zgdc30).

  • Set Key Acquisition Parameters:

    • Pulse Program (PULPROG): zgdc30 (uses a 30° pulse and ensures ¹H decoupling during the relaxation delay for NOE).

    • Pulse Width (P1): Use the instrument's calibrated 90° pulse width. The zgdc30 pulse program will automatically use a 30° flip angle.

    • Acquisition Time (AQ): Set to ~1.0 second.

    • Relaxation Delay (D1): Set to ~2.0 seconds. This allows for sufficient NOE buildup without excessively long experiment times.[14]

    • Number of Scans (NS): Start with 128 scans. This can be increased for weaker samples.

  • Acquire Data: Start the acquisition. The experiment should take approximately 6.5 minutes with these parameters.[14]

  • Process Data: After acquisition, perform Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

Quantitative Data Summaries

Table 1: Recommended Starting Parameters for Key NMR Experiments on Macrolides

Parameter¹H 1D (Single Scan)¹H 1D (Multiple Scans)¹³C 1DCOSYHSQCHMBC
Pulse Program (Bruker) zgzg30zgdc30cosygpmfhsqcedetgpsisp2.2hmbcgplpndqf
Pulse Angle (Flip Angle) 90°30°30°90°90° (¹H), 90° (¹³C)90° (¹H), 90° (¹³C)
Number of Scans (NS) 1≥8≥1282-82-168-64
Relaxation Delay (D1) 5-17 s[13]1-2 s2.0 s[14]1.5-2.0 s1.5-2.0 s1.5-2.0 s
Acquisition Time (AQ) ~3.0 s[13]~3.0 s~1.0 s[14]~0.2 s~0.15 s~0.25 s
Typical Experiment Time < 1 min5-10 min6-15 min15-30 min20-60 min1-4 hours

Note: These are starting recommendations. Parameters should be further optimized based on the specific macrolide, sample concentration, and available instrument time.

Workflows and Logical Relationships

The following diagrams illustrate key workflows for the NMR-based structure elucidation of macrolides.

Macrolide_Elucidation_Workflow cluster_prep 1. Sample Preparation cluster_1d 2. 1D NMR Analysis cluster_2d 3. 2D NMR Analysis cluster_analysis 4. Structure Determination Prep Purified Macrolide (5-100 mg) Solvent Choose Deuterated Solvent (CDCl3, CD3OD, etc.) Prep->Solvent Dissolve Dissolve & Filter Solvent->Dissolve H1_NMR Acquire 1D ¹H NMR Dissolve->H1_NMR C13_NMR Acquire 1D ¹³C & DEPT H1_NMR->C13_NMR COSY COSY / TOCSY (¹H-¹H Connectivity) C13_NMR->COSY HSQC HSQC (¹H-¹³C One-Bond) COSY->HSQC Assign Assign Signals COSY->Assign HMBC HMBC (¹H-¹³C Long-Range) HSQC->HMBC HSQC->Assign NOESY NOESY / ROESY (Stereochemistry) HMBC->NOESY HMBC->Assign NOESY->Assign Fragments Assemble Fragments Assign->Fragments Stereochem Determine Stereochemistry Fragments->Stereochem Structure Propose Final Structure Stereochem->Structure NMR_Troubleshooting action_node action_node problem_node problem_node Start Poor Spectrum Quality? Is_SN_Low Low Signal-to-Noise? Start->Is_SN_Low Is_SN_Low->action_node Increase Concentration Increase Scans (NS) Are_Peaks_Broad Broad Peaks? Is_SN_Low->Are_Peaks_Broad No Are_Peaks_Broad->action_node Re-shim Check Concentration Filter Sample Is_Overlap Signal Overlap? Are_Peaks_Broad->Is_Overlap No Is_Overlap->action_node Change Solvent Run 2D Experiments Is_Overlap->problem_node Consult Instrument Specialist TwoD_NMR_Relationships Macrolide_Structure Macrolide Structure COSY COSY / TOCSY Macrolide_Structure->COSY HSQC HSQC Macrolide_Structure->HSQC HMBC HMBC Macrolide_Structure->HMBC NOESY NOESY / ROESY Macrolide_Structure->NOESY Info_HH_Bond Through-Bond ¹H - ¹H Connectivity COSY->Info_HH_Bond provides Info_CH_1Bond Through-Bond ¹H - ¹³C (1-bond) HSQC->Info_CH_1Bond provides Info_CH_nBond Through-Bond ¹H - ¹³C (2-4 bonds) HMBC->Info_CH_nBond provides Info_HH_Space Through-Space ¹H - ¹H Proximity NOESY->Info_HH_Space provides

References

Technical Support Center: Strategies to Reduce Cytotoxicity of Novel Polyketide Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working to mitigate the cytotoxicity of novel polyketide antibiotics.

Frequently Asked Questions (FAQs)

Q1: Why do many novel polyketide antibiotics exhibit high cytotoxicity to mammalian cells?

A1: Polyketides are a structurally diverse class of secondary metabolites with a wide range of biological activities, including potent antimicrobial and anti-cancer effects.[1][2] However, their mechanism of action is often not specific to microbial cells, leading to off-target effects and toxicity in mammalian cells.[3] Key reasons for this inherent cytotoxicity include:

  • Broad Bioactivity: The same mechanisms that make them effective antibiotics, such as interfering with essential cellular processes like protein synthesis or membrane integrity, can also affect eukaryotic cells.[4]

  • Reactive Functional Groups: The complex structures of polyketides often contain reactive functional groups that can interact non-specifically with cellular components like proteins and nucleic acids.[4]

  • Membrane Disruption: Some polyketides can disrupt the cell membrane, a mechanism that is not always selective for bacterial membranes over mammalian ones.[5]

  • Induction of Apoptosis: Certain polyketides can trigger programmed cell death (apoptosis) in mammalian cells through intracellular signaling cascades involving caspases and Bcl-2 proteins.[3]

Q2: What are the primary strategic approaches to decrease the cytotoxicity of a promising polyketide lead compound?

A2: There are three main pillars for reducing the cytotoxicity of novel polyketide antibiotics:

  • Medicinal Chemistry & Structural Modification: This involves altering the chemical structure of the polyketide to create analogues with an improved therapeutic index. Techniques include structure-activity relationship (SAR) studies to identify toxicophores, structural simplification, and bioisosteric replacement.[4][6] The goal is to reduce toxicity while retaining or improving antibacterial activity.

  • Formulation and Drug Delivery: This strategy focuses on encapsulating the polyketide within a delivery system to control its distribution in the body.[7] This prevents the drug from interacting with healthy tissues and increases its concentration at the site of infection.[8]

  • Biosynthetic Engineering: This approach involves manipulating the polyketide synthase (PKS) enzymes that produce the compound.[4] By modifying the PKS genes, it's possible to generate novel polyketide structures with potentially lower toxicity.[1][9]

Troubleshooting Guides

Issue 1: My lead polyketide compound shows excellent antibacterial activity (low MIC) but is too toxic for in-vivo studies (high IC50 against mammalian cells). How can I improve its selectivity?

Solution:

Improving the therapeutic index of a potent but toxic compound is a common challenge. A multi-pronged approach combining medicinal chemistry and targeted delivery is often most effective.

  • Conduct Structure-Activity Relationship (SAR) Studies: The goal is to identify which parts of the molecule are responsible for antibacterial activity versus cytotoxicity.[5][10] A systematic synthesis of analogues can help differentiate these. For example, studies have shown that modifying or removing a specific side chain can dramatically reduce toxicity.[11]

  • Targeted Delivery Systems: By encapsulating the antibiotic, you can direct it specifically to bacterial cells, thereby reducing its systemic concentration and side effects.[8][12] This can be achieved by decorating a nanocarrier with ligands that bind to specific receptors on the bacterial surface.[8]

Issue 2: My liposomal formulation is not effectively reducing the cytotoxicity of my polyketide antibiotic.

Solution:

If a standard liposomal formulation is failing, consider the following troubleshooting steps:

  • Check Formulation Stability: The liposomes may be prematurely releasing the drug. Assess the stability of your formulation in relevant biological media (e.g., plasma). PEGylation (coating the liposome surface with polyethylene glycol) can improve stability and circulation time.[13]

  • Optimize Drug Loading and Encapsulation Efficiency: Low encapsulation efficiency means a significant amount of free drug is still present, contributing to toxicity. Experiment with different lipid compositions and loading methods to improve encapsulation.

  • Implement Active Targeting: Standard liposomes rely on passive accumulation at infection sites. For a more significant reduction in off-target toxicity, active targeting is recommended. This involves conjugating targeting moieties (e.g., antibodies, peptides, or small molecules) to the liposome surface that specifically recognize bacterial cells.[8]

  • Consider Alternative Nanocarriers: Liposomes are just one option. Other systems like polymeric nanoparticles, micelles, or solid lipid nanoparticles may offer better stability or release profiles for your specific polyketide.[7][14]

Quantitative Data Summary

The following table summarizes data from studies where modifications or formulations led to a reduction in cytotoxicity, thereby improving the therapeutic index.

Parent CompoundModification / Formulation StrategyTarget Cell LineCytotoxicity ReductionRetained Antibacterial Activity (MIC)Reference
Polymyxin BEnzymatic removal of fatty acyl side chain to create Polymyxin B nonapeptideK562 (Human leukemia)~100-fold less toxicMICs were 2- to 64-fold lower (more potent)[11]
Argenteolides A & BIdentified as cytotoxic, limiting their developmentA549, P388, HeLaIC50 values of 25.2 - 46.5 µMMICs against S. aureus and E. coli of 11.6 - 27.9 µg/mL[5]
Amphotericin BFormulation in liposomes (e.g., AmBisome)Human cellsSignificant reduction in nephrotoxicityBroad-spectrum antifungal activity retained[15]

Key Experimental Protocols & Workflows

General Workflow for Cytotoxicity Reduction

This diagram illustrates the overall process for identifying and mitigating the cytotoxicity of a novel polyketide antibiotic.

G cluster_0 Discovery & Screening cluster_1 Problem Identification cluster_2 Mitigation Strategies cluster_3 Validation A Isolate/Synthesize Novel Polyketide B Screen for Antibacterial Activity (MIC Assay) A->B C Assess In Vitro Cytotoxicity (e.g., MTT Assay on HeLa, A549) B->C D High Activity & Low Toxicity? C->D E Structural Modification (SAR Studies) D->E No F Formulation Development (e.g., Liposomes, Nanoparticles) D->F No G Biosynthetic Engineering (PKS Modification) D->G No J Lead Candidate for Preclinical Development D->J Yes H Re-evaluate Activity & Cytotoxicity E->H F->H G->H H->D Iterate I In Vivo Efficacy & Toxicity Studies H->I I->J K Discard or Re-design I->K Fails

Caption: A workflow for identifying and reducing polyketide cytotoxicity.

Protocol 1: Basic In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxicity of a compound against a mammalian cell line.

  • Cell Culture: Culture a relevant mammalian cell line (e.g., HeLa, HepG2, or A549) in appropriate media until approximately 80% confluency.

  • Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight in a CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the novel polyketide antibiotic in cell culture media. Remove the old media from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control.

  • Incubation: Incubate the plate for 24 to 48 hours.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of the plate on a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Protocol 2: Preparation of Antibiotic-Loaded Liposomes via Thin-Film Hydration

This is a common method for encapsulating a drug within a liposomal carrier.

  • Lipid Film Formation: Dissolve lipids (e.g., DPPC, cholesterol, and DSPE-PEG) in a suitable organic solvent (e.g., chloroform/methanol mixture) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum. This will leave a thin, dry lipid film on the inner surface of the flask.

  • Hydration: Hydrate the lipid film with an aqueous solution (e.g., PBS) containing the polyketide antibiotic. The hydration is performed above the lipid phase transition temperature while agitating the flask to form multilamellar vesicles (MLVs).

  • Size Reduction (Homogenization): To produce smaller, unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or subject it to multiple extrusion cycles through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification: Remove the unencapsulated (free) drug from the liposome suspension using methods like dialysis, size exclusion chromatography, or ultracentrifugation.

  • Characterization: Characterize the resulting liposomes for size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Signaling Pathway: Potential Mechanism of Polyketide-Induced Cytotoxicity

Many cytotoxic compounds induce apoptosis. This diagram shows a simplified, hypothetical pathway that researchers might investigate when a polyketide causes mammalian cell death.

G PK Polyketide Antibiotic Membrane Cellular Stress (e.g., ROS, ER Stress) PK->Membrane Induces Bcl2 Bcl-2 Family (e.g., Bax/Bak activation) Membrane->Bcl2 Mito Mitochondrial Outer Membrane Permeabilization Bcl2->Mito CytoC Cytochrome c Release Mito->CytoC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytoC->Apoptosome Casp3 Executioner Caspases (Caspase-3/7) Apoptosome->Casp3 Activates Apoptosis Apoptosis Casp3->Apoptosis Executes

Caption: A simplified pathway of mitochondria-mediated apoptosis.

References

Overcoming aggregation issues of macrolide compounds in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the aggregation of macrolide compounds in aqueous solutions.

Troubleshooting Guide: Common Aggregation Issues

This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Problem EncounteredPossible Cause(s)Recommended Solution(s)
Low aqueous solubility, precipitation, or cloudiness in the solution. The inherent hydrophobicity of the macrolide's large lactone ring leads to self-association and poor solubility in water.[1][2]pH Adjustment: For macrolides with ionizable groups, adjusting the pH can significantly increase solubility. For example, adding a small amount of glacial acetic acid can help dissolve compounds like azithromycin and clarithromycin.[3][4]Use of Co-solvents: Employing water-miscible organic solvents such as ethanol, propylene glycol, or dimethyl sulfoxide (DMSO) can increase the solubility of nonpolar drugs.[5][6]Formulation with Excipients: Utilize cyclodextrins (e.g., HP-β-CD) to form inclusion complexes that encapsulate the hydrophobic drug, increasing its solubility and stability.[7][8][9]
Inconsistent or non-reproducible results in bioassays (e.g., MIC, efficacy studies). Macrolide aggregation leads to a heterogeneous solution containing monomers, oligomers, and larger colloidal particles.[10] Only the monomeric form is typically active, and its concentration can vary unpredictably, leading to bell-shaped dose-response curves.[10]Work Below the CAC: Determine the Critical Aggregation Concentration (CAC) and conduct experiments at concentrations below this threshold to ensure the drug is in its monomeric state.Use Surfactants: Incorporating non-denaturing detergents or surfactants can help stabilize the macrolide and prevent aggregation.[5][11]Monitor Particle Size: Regularly characterize your solution using Dynamic Light Scattering (DLS) to check for the presence of aggregates and ensure solution homogeneity.[10][12]
Reduced bioavailability or therapeutic efficacy in preclinical models. Aggregates may be too large to be absorbed effectively or to penetrate biological membranes and reach their ribosomal target.[1][13] This can lead to lower effective drug concentrations at the site of action.Particle Size Reduction: Techniques like micronization can increase the surface area and improve dissolution rates, though they do not increase equilibrium solubility.[2][14]Nanoparticle Formulations: Encapsulating the macrolide in drug delivery systems like nanoparticles or liposomes can improve its pharmacokinetic profile.[5]Prodrug Approach: Synthesizing a more water-soluble prodrug that converts to the active macrolide in vivo is a viable chemical modification strategy.[1][5]

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause macrolide compounds to aggregate in aqueous solutions? A1: Macrolide aggregation is primarily driven by the hydrophobic nature of their large macrocyclic lactone ring.[15] In an aqueous environment, these hydrophobic regions tend to self-associate to minimize contact with water, leading to the formation of aggregates. This process is influenced by factors such as drug concentration, temperature, pH, and the ionic strength of the solution.

Q2: How can I measure the Critical Aggregation Concentration (CAC) of my macrolide compound? A2: The Critical Aggregation Concentration (CAC), the point at which aggregation begins, can be determined using several methods. A widely used technique is fluorescence spectroscopy with a hydrophobic probe like pyrene. The probe's fluorescence properties change when it partitions into the hydrophobic core of the newly formed aggregates, allowing for the determination of the CAC.[16] Other methods include dynamic light scattering (DLS), which detects the formation of larger particles, and surface tension measurements.[10]

Q3: What are cyclodextrins and how do they prevent macrolide aggregation? A3: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][9] They can encapsulate a hydrophobic "guest" molecule, such as a macrolide, within this cavity. This process, known as inclusion complexation, effectively masks the hydrophobic regions of the macrolide from the aqueous solvent, thereby increasing its solubility and preventing self-aggregation.[7][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common derivative with improved solubility and is used in pharmaceutical formulations.[7][17]

Q4: Can aggregation affect the antibacterial mechanism of action of macrolides? A4: Yes. Macrolides function by binding to the 50S subunit of the bacterial ribosome to inhibit protein synthesis.[18][19][20] This action requires the macrolide molecule to reach its target. Large aggregates may have reduced ability to penetrate the bacterial cell wall and membrane, lowering the intracellular concentration of the active monomeric drug. This can effectively reduce the antibiotic's potency and contribute to apparent resistance.

Q5: Besides aggregation, what other stability issues should I be aware of for macrolides? A5: Some macrolides, particularly erythromycin, are unstable in acidic conditions, such as in the stomach, which can lead to degradation.[20] This is why more acid-stable derivatives like clarithromycin and azithromycin were developed.[20] When preparing stock solutions, it is also important to consider the choice of solvent and storage conditions to prevent chemical degradation over time.[3][4]

Experimental Protocols

Protocol 1: Determination of Critical Aggregation Concentration (CAC) via Fluorescence Spectroscopy

Objective: To determine the concentration at which a macrolide compound begins to form aggregates using pyrene as a fluorescent probe.

Materials:

  • Macrolide compound

  • Pyrene (high purity)

  • Acetone or Methanol (spectroscopic grade)

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Volumetric flasks, precision pipettes

  • Fluorometer

Methodology:

  • Prepare Pyrene Stock Solution: Dissolve pyrene in acetone to create a 0.1 mM stock solution. Store protected from light.

  • Prepare Macrolide Solutions: Create a series of macrolide solutions in the aqueous buffer at concentrations ranging from well below to well above the expected CAC.

  • Spike with Pyrene: Add a small aliquot of the pyrene stock solution to each macrolide solution so that the final pyrene concentration is approximately 1 µM. The final acetone volume should be less than 1% to avoid affecting aggregation. Also prepare a "pyrene only" control in the buffer.

  • Equilibration: Gently mix the solutions and allow them to equilibrate at a constant temperature (e.g., 25°C or 37°C) for several hours or overnight, protected from light.

  • Fluorescence Measurement:

    • Set the excitation wavelength on the fluorometer to 335 nm.

    • Record the emission spectra for each sample from approximately 350 nm to 450 nm.

    • Identify the intensities of the first (I₁) and third (I₃) vibronic peaks, typically found around 373 nm and 383 nm, respectively.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensities (I₁/I₃) for each macrolide concentration.

    • Plot the I₁/I₃ ratio against the logarithm of the macrolide concentration.

    • The plot will show a sigmoidal curve. The CAC is the concentration at the inflection point or the intersection of the two linear portions of the curve, indicating the partitioning of pyrene into the hydrophobic environment of the aggregates.

Protocol 2: Characterization of Aggregate Size by Dynamic Light Scattering (DLS)

Objective: To measure the hydrodynamic diameter and size distribution of macrolide aggregates in solution.

Materials:

  • Macrolide solution prepared in a suitable aqueous buffer

  • Dynamic Light Scattering (DLS) instrument

  • Low-volume disposable or quartz cuvettes

  • Syringe filters (e.g., 0.22 µm, low protein binding)

Methodology:

  • Sample Preparation: Prepare the macrolide solution at the desired concentration. To remove dust and contaminants, filter the sample directly into a clean, dust-free cuvette using a syringe filter.

  • Instrument Setup: Place the cuvette into the DLS instrument and allow the sample to thermally equilibrate for several minutes.

  • Measurement Parameters: Enter the correct parameters for the solvent (viscosity and refractive index of the buffer) and temperature into the software.

  • Data Acquisition: Perform the measurement. The instrument directs a laser through the sample and measures the intensity fluctuations of the scattered light caused by the Brownian motion of the particles.[21]

  • Data Analysis:

    • The instrument's software uses an autocorrelation function to analyze the intensity fluctuations.[22]

    • The analysis will yield the mean hydrodynamic diameter (Z-average) of the particles in the solution.

    • The Polydispersity Index (PDI) will also be reported, indicating the breadth of the size distribution. A PDI value < 0.1 indicates a highly monodisperse sample, while values > 0.7 suggest a very broad size distribution, which is typical for aggregating systems.[21]

Visualizations

logical_relationship Macrolide Aggregation: Causes, Consequences, and Solutions cluster_causes Primary Causes cluster_consequences Negative Consequences cluster_solutions Mitigation Strategies hydrophobicity Hydrophobic Macrolactone Ring aggregation Macrolide Aggregation hydrophobicity->aggregation concentration High Concentration (>CAC) concentration->aggregation solubility Poor Aqueous Solubility ph_adjust pH Adjustment solubility->ph_adjust cosolvents Co-solvents solubility->cosolvents cyclodextrins Cyclodextrins solubility->cyclodextrins bioassays Inconsistent Bioassay Results formulation Nanoparticle Formulations bioassays->formulation efficacy Reduced Bioavailability & Efficacy efficacy->formulation aggregation->solubility aggregation->bioassays aggregation->efficacy experimental_workflow Workflow for DLS Measurement of Macrolide Aggregates cluster_prep 1. Sample Preparation cluster_measure 2. DLS Measurement cluster_analysis 3. Data Analysis A Prepare Macrolide Solution in Buffer B Filter Sample (0.22 µm) into Clean Cuvette A->B C Thermal Equilibration B->C D Acquire Scattering Data C->D E Calculate Autocorrelation Function D->E F Determine Z-average & PDI E->F mechanism_of_action Macrolide Mechanism of Action and Resistance cluster_ribosome Bacterial Ribosome ribosome 50S Subunit exit_tunnel Polypeptide Exit Tunnel inhibition INHIBITION ribosome->inhibition macrolide Macrolide (Monomer) macrolide->ribosome Binds to 23S rRNA in P-site protein_synthesis Protein Synthesis inhibition->protein_synthesis resistance Resistance Mechanisms (e.g., erm gene methylation) binding_site Altered Binding Site resistance->binding_site binding_site->macrolide Prevents Binding

References

Navigating HPLC Challenges with Macrolides: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with macrolide antibiotics, achieving optimal separation in High-Performance Liquid Chromatography (HPLC) is crucial for accurate quantification and analysis. However, the inherent chemical properties of macrolides often lead to frustrating chromatographic issues like peak tailing and poor resolution. This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to directly address these common challenges.

Troubleshooting Guide: Peak Tailing in Macrolide Analysis

Peak tailing, characterized by an asymmetrical peak with a trailing edge that is longer than the leading edge, is a frequent problem in the HPLC analysis of macrolides. This phenomenon can compromise the accuracy of peak integration and reduce the resolution between adjacent peaks. The primary cause often lies in secondary interactions between the basic macrolide compounds and the stationary phase.

Common Causes and Solutions for Peak Tailing

CauseSolution
Secondary Interactions with Residual Silanols Macrolides, being basic compounds, can interact with acidic residual silanol groups on the silica-based stationary phase, leading to peak tailing.[1][2] To mitigate this, consider using an end-capped or base-deactivated column specifically designed to minimize these interactions.[2][3]
Inappropriate Mobile Phase pH Operating at a mobile phase pH close to the pKa of the macrolide can result in inconsistent ionization and, consequently, peak tailing.[1] Adjusting the mobile phase pH to be at least 2 units below the pKa of the macrolide will ensure it is fully protonated and less likely to interact with silanols.
Insufficient Mobile Phase Buffer Capacity An inadequately buffered mobile phase can lead to pH shifts on the column, causing peak shape distortion. Ensure the buffer concentration is sufficient (typically 10-50 mM) to maintain a stable pH throughout the analysis.[4]
Mass Overload Injecting too much sample onto the column can saturate the stationary phase, resulting in broadened and tailing peaks.[1] To address this, reduce the injection volume or dilute the sample.[4]
Column Contamination or Degradation Accumulation of strongly retained sample components or degradation of the stationary phase can create active sites that cause peak tailing. Regular column flushing and the use of guard columns can help prevent this.[1][5]

Experimental Protocol: Mitigating Peak Tailing with Mobile Phase Additives

This protocol outlines the use of a mobile phase additive, triethylamine (TEA), to improve the peak shape of macrolides by masking residual silanol groups.

Objective: To reduce peak tailing of a macrolide analyte.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm)

  • Macrolide standard solution

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Phosphate buffer

  • Triethylamine (TEA)

Procedure:

  • Prepare the initial mobile phase: Prepare a mobile phase consisting of acetonitrile and a phosphate buffer at a suitable pH (e.g., pH 7.0) without any additives.

  • Equilibrate the system: Flush the column with the initial mobile phase until a stable baseline is achieved.

  • Inject the macrolide standard: Inject a known concentration of the macrolide standard and record the chromatogram.

  • Evaluate the initial peak shape: Measure the asymmetry factor (Tf) of the macrolide peak. A value greater than 1.2 is generally considered to be tailing.[4]

  • Prepare the modified mobile phase: Add a small concentration of TEA to the aqueous component of the mobile phase (e.g., 0.1% v/v). Ensure the TEA is fully dissolved and the mobile phase is properly degassed.

  • Re-equilibrate the system: Flush the column with the TEA-containing mobile phase until the baseline is stable.

  • Inject the macrolide standard again: Inject the same concentration of the macrolide standard.

  • Evaluate the improved peak shape: Measure the asymmetry factor of the peak obtained with the modified mobile phase. A significant reduction in the asymmetry factor should be observed.

Expected Outcome: The addition of TEA will competitively bind to the active silanol sites on the stationary phase, reducing the secondary interactions with the basic macrolide and resulting in a more symmetrical peak.

Troubleshooting Guide: Poor Resolution in Macrolide Analysis

Poor resolution, where two adjacent peaks are not well separated, can make accurate quantification impossible. This issue can stem from various factors related to the column, mobile phase, or overall system setup.

Common Causes and Solutions for Poor Resolution

CauseSolution
Suboptimal Mobile Phase Composition The ratio of organic solvent to aqueous buffer in the mobile phase significantly impacts selectivity and retention.[5] To improve resolution, methodically adjust the organic solvent percentage. A lower organic content generally increases retention and may improve the separation of closely eluting peaks.[6]
Incorrect Mobile Phase pH The pH of the mobile phase can alter the ionization state of macrolides, thereby affecting their retention and selectivity.[7] Experiment with different pH values (while staying within the column's stable range) to find the optimal separation.
Inadequate Column Efficiency An old or poorly packed column will have reduced efficiency, leading to broader peaks and decreased resolution.[5] Using a column with a smaller particle size (e.g., sub-2 µm for UHPLC) or a longer column can increase the number of theoretical plates and improve resolution.[6]
Inappropriate Column Temperature Temperature affects the viscosity of the mobile phase and the kinetics of mass transfer, which can influence selectivity and resolution.[6][8] Increasing the column temperature can sometimes improve resolution by reducing peak broadening, but the effect is compound-dependent.[9][10]
High System Dispersion (Extra-Column Volume) Excessive volume from tubing, fittings, and the detector flow cell can cause band broadening and reduce resolution.[11] Minimize tubing length and use narrow internal diameter tubing where possible.[4]

Experimental Protocol: Optimizing Resolution by Adjusting Mobile Phase Strength

This protocol provides a systematic approach to improving the resolution of two co-eluting macrolides by modifying the mobile phase composition.

Objective: To achieve baseline separation of two macrolide analytes with poor resolution.

Materials:

  • HPLC system with UV detector

  • C18 analytical column

  • A mixed standard solution containing two macrolide analytes

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Appropriate buffer (e.g., phosphate or acetate)

Procedure:

  • Establish initial conditions: Begin with an isocratic mobile phase composition that results in poor resolution (e.g., 50:50 Acetonitrile:Buffer).

  • Equilibrate the system: Run the initial mobile phase through the system until a stable baseline is observed.

  • Inject the mixed standard: Inject the standard solution and record the chromatogram. Note the resolution between the two macrolide peaks.

  • Systematically decrease the organic solvent: Decrease the percentage of acetonitrile in the mobile phase by 5% (e.g., to 45:55 Acetonitrile:Buffer).

  • Re-equilibrate and inject: Equilibrate the column with the new mobile phase and inject the mixed standard again.

  • Evaluate the resolution: Compare the resolution to the previous run. An increase in retention time and improved separation should be observed.

  • Continue optimization: Repeat steps 4-6, further decreasing the acetonitrile percentage in small increments (e.g., 2-5%) until baseline resolution (Rs ≥ 1.5) is achieved.

  • Consider gradient elution: If a suitable isocratic method cannot be found, develop a gradient elution method. Start with a lower percentage of organic solvent and gradually increase it over the course of the run. This can often improve the resolution of complex mixtures.

Frequently Asked Questions (FAQs)

Q1: Why are my macrolide peaks tailing even with a new C18 column?

A1: Peak tailing with macrolides is often due to their basic nature causing secondary interactions with residual silanol groups on the silica backbone of the stationary phase.[1] Even new columns can have these active sites. To address this, you can:

  • Lower the mobile phase pH: Operating at a pH of 3 or below can protonate the silanols, reducing their interaction with the basic macrolides.[3][12]

  • Use a mobile phase additive: Incorporating a small amount of a competing base, like triethylamine (TEA), into your mobile phase can mask the active silanol sites.[12]

  • Select a base-deactivated column: These columns are specifically treated to minimize the number of accessible silanol groups.[3]

Q2: How can I improve the resolution between two closely eluting macrolide isomers?

A2: Separating isomers can be challenging. Here are a few strategies:

  • Optimize selectivity (α): This is often the most effective approach. Try changing the organic modifier (e.g., from acetonitrile to methanol), as this can alter the interactions with the stationary phase. Also, fine-tuning the mobile phase pH can have a significant impact on the selectivity of ionizable compounds like macrolides.

  • Increase efficiency (N): Use a longer column or a column with smaller particles (UHPLC). This will result in narrower peaks and may be sufficient to resolve the isomers.[6]

  • Adjust temperature: Temperature can influence selectivity.[8] Experiment with different column temperatures (e.g., in 5°C increments) to see if it improves separation.[9]

Q3: My resolution is good, but the analysis time is too long. How can I speed it up without sacrificing separation?

A3: To decrease analysis time while maintaining resolution, you can:

  • Increase the flow rate: This will shorten the run time, but it may also decrease resolution. You may need to find a balance.

  • Use a shorter column with smaller particles: UHPLC columns can provide high resolution in a much shorter time.

  • Increase the column temperature: This will reduce the mobile phase viscosity, allowing for higher flow rates at lower backpressure, and can decrease retention times.[6][10]

  • Use a gradient elution: A steeper gradient can elute later peaks more quickly.

Q4: What is the purpose of adding triethylamine (TEA) to the mobile phase for macrolide analysis?

A4: Triethylamine (TEA) is a basic compound that is often added to the mobile phase as a "silanol blocker" or "tailing suppressor."[12] The basic macrolide analytes can interact with acidic residual silanol groups on the surface of the silica-based stationary phase, leading to peak tailing. TEA, being a stronger base, will preferentially interact with these silanol groups, effectively masking them from the macrolide analytes. This minimizes the secondary interactions and results in more symmetrical peaks.

Q5: Can sample preparation affect peak shape and resolution?

A5: Absolutely. Improper sample preparation can introduce contaminants that may bind irreversibly to the column, creating active sites and causing peak tailing.[5] A sample solvent that is much stronger than the mobile phase can cause peak distortion and fronting.[4] It is always recommended to dissolve the sample in the initial mobile phase whenever possible. Using techniques like Solid Phase Extraction (SPE) can help clean up complex samples and remove interfering matrix components, leading to improved peak shape and resolution.[13]

Visualizing Troubleshooting Workflows

The following diagrams illustrate logical workflows for addressing peak tailing and poor resolution in the HPLC of macrolides.

PeakTailingWorkflow start Peak Tailing Observed (Asymmetry Factor > 1.2) check_basic Is the macrolide a basic compound? start->check_basic check_overload Are all peaks tailing? start->check_overload silanol_interaction Primary Suspect: Secondary interaction with silanols check_basic->silanol_interaction Yes check_basic->check_overload No solution1 Option 1: Lower Mobile Phase pH (e.g., pH < 4) silanol_interaction->solution1 solution2 Option 2: Add a Mobile Phase Modifier (e.g., 0.1% Triethylamine) silanol_interaction->solution2 solution3 Option 3: Use a Base-Deactivated/ End-Capped Column silanol_interaction->solution3 end Symmetrical Peak Achieved solution1->end solution2->end solution3->end overload_suspect Suspect Mass Overload or Column Contamination check_overload->overload_suspect Yes solution4 Reduce Injection Volume or Dilute Sample overload_suspect->solution4 solution5 Implement Column Wash Procedure / Use Guard Column overload_suspect->solution5 solution4->end solution5->end

Caption: Troubleshooting workflow for peak tailing in macrolide HPLC.

PoorResolutionWorkflow start Poor Resolution Observed (Rs < 1.5) optimize_selectivity Step 1: Optimize Selectivity (α) start->optimize_selectivity solution1a Adjust Mobile Phase Strength (Modify % Organic) optimize_selectivity->solution1a solution1b Adjust Mobile Phase pH optimize_selectivity->solution1b solution1c Change Organic Modifier (e.g., ACN to MeOH) optimize_selectivity->solution1c check_efficiency Resolution Still Poor? solution1a->check_efficiency solution1b->check_efficiency solution1c->check_efficiency increase_efficiency Step 2: Increase Efficiency (N) check_efficiency->increase_efficiency Yes end Baseline Resolution Achieved check_efficiency->end No solution2a Use a Longer Column increase_efficiency->solution2a solution2b Use a Column with Smaller Particle Size (UHPLC) increase_efficiency->solution2b optimize_temp Step 3: Optimize Temperature solution2a->optimize_temp solution2b->optimize_temp solution3 Systematically Vary Column Temperature optimize_temp->solution3 solution3->end

Caption: Troubleshooting workflow for poor resolution in macrolide HPLC.

References

Validation & Comparative

A Comparative Analysis of Amycolatopsin A with Apoptolidins and Ammocidins: Potent Macrolide Inducers of Apoptosis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed comparative analysis of three structurally related families of macrolide natural products: Amycolatopsin A, apoptolidins, and ammocidins. These compounds, isolated from various actinomycete bacteria, have garnered significant interest within the research and drug development communities for their potent cytotoxic and pro-apoptotic activities against cancer cells. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of their comparative bioactivities, mechanisms of action, and the experimental methodologies used for their evaluation.

Introduction and Overview

Amycolatopsins, apoptolidins, and ammocidins are complex polyketide-derived macrolides that share a common biological target: the mitochondrial F1Fo-ATP synthase. By inhibiting this crucial enzyme, they disrupt cellular energy homeostasis, leading to the induction of the intrinsic pathway of apoptosis. This shared mechanism of action, coupled with their structural similarities, makes them a compelling subject for comparative analysis.

  • Amycolatopsins , produced by Amycolatopsis species, are among the more recently discovered members of this class. This compound has demonstrated selective antimycobacterial activity and cytotoxicity against human cancer cell lines[1].

  • Apoptolidins , isolated from Nocardiopsis species, are potent and selective inducers of apoptosis, particularly in transformed cells. Their discovery and mechanism of action have been extensively studied, establishing them as key inhibitors of F1Fo-ATPase[2].

  • Ammocidins , produced by Saccharothrix species, also induce apoptosis and are structurally characterized by a 20-membered macrolide ring glycosylated with three deoxy sugars[3]. They have shown particular efficacy in cells with activated Ras signaling pathways.

Comparative Biological Activity: Cytotoxicity

The cytotoxic potential of these macrolides has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note that direct comparisons should be made with caution due to variations in experimental conditions, cell lines, and incubation times across different studies.

CompoundCancer Cell LineIC50 ValueReference
This compound SW620 (Human Colon Cancer)0.08 µM[4]
NCI-H460 (Human Lung Cancer)1.2 µM[4]
Amycolatopsin B SW620 (Human Colon Cancer)0.14 µM[4]
NCI-H460 (Human Lung Cancer)0.28 µM[4]
Apoptolidin A H292 (Human Lung Carcinoma)22 µM[4]
Ad12-3Y1 (E1A-transformed rat fibroblasts)17 ng/mL (~29 nM)
Apoptolidin B H292 (Human Lung Carcinoma)7 nM
Apoptolidin C H292 (Human Lung Carcinoma)24 nM
Ammocidin A Ba/F3-V12 (Ras-dependent murine pro-B cells)66 ng/mL (~57 nM)
MV-4-11 (Human Leukemia)Potent inhibitor (low nM range)[4]

Mechanism of Action: F1Fo-ATP Synthase Inhibition

The primary molecular target for both apoptolidins and ammocidins has been identified as the mitochondrial F1Fo-ATP synthase, a key enzyme in cellular energy production. A recent study demonstrated that both apoptolidin A and ammocidin A are potent inhibitors of the F1 subcomplex of this enzyme. While this compound is structurally similar and induces apoptosis, direct quantitative data on its F1Fo-ATPase inhibitory activity is not yet available in the literature.

CompoundTargetInhibition DataReference
This compound Presumed F1Fo-ATP SynthaseData not available
Apoptolidin A Mitochondrial F1Fo-ATP Synthase (F1 subcomplex)Ki = 4-5 µM (yeast mitochondria); IC50 = 0.7 µM (yeast F0F1-ATPase); low nM inhibition (purified yeast ATP synthase)[2]
Ammocidin A Mitochondrial F1Fo-ATP Synthase (F1 subcomplex)low nM inhibition (purified yeast ATP synthase)[4]

Signaling Pathways

The inhibition of F1Fo-ATP synthase by these macrolides triggers the intrinsic pathway of apoptosis. This pathway is initiated by mitochondrial stress and culminates in the activation of caspases, the executioners of programmed cell death.

Experimental_Workflow cluster_0 Compound Discovery & Isolation cluster_1 Biological Evaluation Actinomycete Culture Actinomycete Culture Extraction Extraction Actinomycete Culture->Extraction Bioassay-Guided Fractionation Bioassay-Guided Fractionation Extraction->Bioassay-Guided Fractionation Cytotoxicity Screening Pure Compound Pure Compound Bioassay-Guided Fractionation->Pure Compound e.g., this compound Cytotoxicity Assays Cytotoxicity Assays Pure Compound->Cytotoxicity Assays Mechanism of Action Studies Mechanism of Action Studies Pure Compound->Mechanism of Action Studies Determine IC50 Determine IC50 Cytotoxicity Assays->Determine IC50 e.g., SRB Assay Comparative Analysis Comparative Analysis Determine IC50->Comparative Analysis ATPase Inhibition Assay ATPase Inhibition Assay Mechanism of Action Studies->ATPase Inhibition Assay Apoptosis Pathway Analysis Apoptosis Pathway Analysis Mechanism of Action Studies->Apoptosis Pathway Analysis Western Blot, Flow Cytometry Determine Ki / IC50 Determine Ki / IC50 ATPase Inhibition Assay->Determine Ki / IC50 Determine Ki / IC50->Comparative Analysis Signaling Pathway Elucidation Signaling Pathway Elucidation Apoptosis Pathway Analysis->Signaling Pathway Elucidation Signaling Pathway Elucidation->Comparative Analysis

General experimental workflow for the discovery and characterization of bioactive macrolides.
Intrinsic Apoptosis Pathway

Inhibition of ATP synthesis leads to a decrease in the mitochondrial membrane potential, which triggers the permeabilization of the outer mitochondrial membrane (MOMP). This allows for the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates executioner caspases like caspase-3. The anti-apoptotic proteins of the Bcl-2 family (e.g., Bcl-2, Bcl-xL) normally prevent MOMP, while pro-apoptotic members (e.g., Bax, Bak) promote it.

Intrinsic_Apoptosis_Pathway cluster_0 Mitochondrion ATP_Synthase F1Fo-ATP Synthase MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) ATP_Synthase->MOMP Inhibition leads to Cytochrome_c_mito Cytochrome c MOMP->Cytochrome_c_mito releases Cytochrome_c_cyto Cytochrome c (cytosol) Cytochrome_c_mito->Cytochrome_c_cyto Bax_Bak Bax / Bak Bax_Bak->MOMP promote Bcl2_BclxL Bcl-2 / Bcl-xL Bcl2_BclxL->MOMP inhibit Compounds This compound Apoptolidins Ammocidins Compounds->ATP_Synthase inhibit Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c_cyto->Apoptosome activates Caspase3 Executioner Caspases (e.g., Caspase-3) Apoptosome->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

The intrinsic apoptosis pathway initiated by F1Fo-ATP synthase inhibition.
Ammocidin and Ras/MAPK/S6K Signaling

Ammocidins have been shown to be particularly effective in cells with an activated Ras oncogene. Their mechanism involves the downregulation of key survival signaling pathways downstream of Ras. Specifically, ammocidin A has been reported to reduce the phosphorylation of both MAPK (Mitogen-Activated Protein Kinase) and S6K (Ribosomal Protein S6 Kinase), which are critical for promoting cell survival and proliferation.

Ammocidin_Signaling Ammocidin_A Ammocidin A MAPK MAPK (ERK) Ammocidin_A->MAPK inhibits phosphorylation S6K S6K Ammocidin_A->S6K inhibits phosphorylation Ras Ras (active) Raf Raf Ras->Raf PI3K PI3K Ras->PI3K MEK MEK Raf->MEK MEK->MAPK Cell_Survival Cell Survival & Proliferation MAPK->Cell_Survival Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->S6K S6K->Cell_Survival

Inhibition of Ras-downstream survival pathways by Ammocidin A.

Experimental Protocols

Cytotoxicity Assay (Sulforhodamine B Assay)

This assay is a colorimetric method used to determine cell viability based on the measurement of cellular protein content.

  • Cell Plating: Seed adherent cells in a 96-well microtiter plate at a density of 5,000-20,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with a serial dilution of the test compound (e.g., this compound, apoptolidin, or ammocidin) and incubate for a specified period (e.g., 48-72 hours).

  • Cell Fixation: Gently remove the culture medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.

  • Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value using a dose-response curve.

F1Fo-ATPase Inhibition Assay (Coupled Spectrophotometric Assay)

This assay measures the rate of ATP hydrolysis by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 2 mM MgCl2, 0.2 mM EDTA, 1 mM phosphoenolpyruvate, 0.25 mM NADH, pyruvate kinase (e.g., 5 units/mL), and lactate dehydrogenase (e.g., 7 units/mL).

  • Enzyme Preparation: Use isolated mitochondria or purified F1Fo-ATP synthase as the enzyme source. Add a specific amount of protein (e.g., 20-50 µg) to the reaction mixture.

  • Inhibitor Addition: Add various concentrations of the test compound (e.g., apoptolidin) to the reaction mixture and pre-incubate for a short period.

  • Initiation of Reaction: Start the reaction by adding a defined concentration of ATP (e.g., 4 mM).

  • Measurement: Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer. The rate of NADH oxidation is proportional to the rate of ATP hydrolysis.

  • Data Analysis: Calculate the rate of ATP hydrolysis for each inhibitor concentration. Determine the IC50 or Ki value by plotting the enzyme activity against the inhibitor concentration.

Conclusion

This compound, apoptolidins, and ammocidins represent a closely related class of macrolide antibiotics with potent pro-apoptotic activity. Their shared mechanism of targeting the mitochondrial F1Fo-ATP synthase makes them valuable tools for studying cellular bioenergetics and apoptosis. While apoptolidins are the most extensively studied, the potent and selective activities of amycolatopsins and ammocidins highlight the therapeutic potential of this entire class of natural products. Further research, particularly in obtaining more comprehensive comparative data for this compound and Ammocidin A in a wider range of human cancer cell lines and direct F1Fo-ATPase inhibition assays, will be crucial for advancing these compounds in preclinical and clinical development.

References

Amycolatopsin A: A Comparative Analysis of Cross-Resistance in Drug-Resistant Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Amycolatopsin A's activity against drug-resistant strains of Mycobacterium tuberculosis (M. tuberculosis). We will explore its cross-resistance profile in comparison to other anti-tubercular agents, supported by available experimental data and detailed methodologies.

Introduction to this compound

This compound is a potent anti-mycobacterial agent that targets the F1Fo-ATP synthase, a critical enzyme for energy production in M. tuberculosis. This mechanism of action is shared with the diarylquinoline drug, bedaquiline (BDQ), which is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). Understanding the cross-resistance patterns between this compound and other anti-tubercular drugs is crucial for its potential development as a new therapeutic agent.

Comparative In Vitro Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and comparator drugs against various M. tuberculosis strains. The data is compiled from multiple studies to provide a comparative overview.

DrugH37Rv (Drug-Susceptible)Isoniazid-ResistantRifampicin-ResistantMDR-TBBedaquiline-Resistant (atpE mutant)Bedaquiline-Resistant (Rv0678 mutant)
This compound Data not availableData not availableData not availableData not availableData not availableData not available
Bedaquiline 0.03 - 0.06 µg/mL0.03 - 0.06 µg/mL0.03 - 0.06 µg/mL0.03 - 0.125 µg/mL> 4.0 µg/mL0.25 - 1.0 µg/mL
Clofazimine 0.12 - 0.5 µg/mL0.12 - 0.5 µg/mL0.12 - 0.5 µg/mL0.12 - 1.0 µg/mL0.12 - 0.5 µg/mL> 2.0 µg/mL
Isoniazid 0.025 - 0.05 µg/mL> 1.0 µg/mL0.025 - 0.05 µg/mL> 1.0 µg/mL0.025 - 0.05 µg/mL0.025 - 0.05 µg/mL
Rifampicin 0.05 - 0.1 µg/mL0.05 - 0.1 µg/mL> 2.0 µg/mL> 2.0 µg/mL0.05 - 0.1 µg/mL0.05 - 0.1 µg/mL

Mechanisms of Resistance and Cross-Resistance

Resistance to ATP synthase inhibitors like bedaquiline can occur through two primary mechanisms:

  • Target-based mutations: Mutations in the genes encoding subunits of the F1Fo-ATP synthase, particularly the atpE gene, can prevent drug binding and lead to high-level resistance. It is highly probable that these mutations would also confer resistance to this compound due to the shared target.

  • Efflux pump upregulation: Mutations in the Rv0678 gene, a transcriptional repressor, can lead to the overexpression of the MmpS5-MmpL5 efflux pump. This pump can actively transport bedaquiline and clofazimine out of the bacterial cell, resulting in low-level resistance to both drugs. This mechanism is a key driver of cross-resistance between these two drugs. Given that this compound is also a substrate for efflux pumps, it is plausible that this mechanism could reduce its efficacy.

cluster_0 Bacterial Cell atp_synthase F1Fo-ATP Synthase atp ATP atp_synthase->atp Synthesizes amycolatopsin_a This compound amycolatopsin_a->atp_synthase Inhibits bedaquiline Bedaquiline bedaquiline->atp_synthase Inhibits clofazimine Clofazimine efflux_pump MmpS5-MmpL5 Efflux Pump efflux_pump->bedaquiline Efflux efflux_pump->clofazimine Efflux rv0678 Rv0678 Repressor rv0678->efflux_pump Represses Transcription mutation Mutation in Rv0678 mutation->rv0678 Inactivates

Caption: Mechanism of action and cross-resistance to ATP synthase inhibitors.

Experimental Protocols

The determination of MIC values for anti-tubercular compounds is commonly performed using the Microplate Alamar Blue Assay (MABA).

Microplate Alamar Blue Assay (MABA)

This colorimetric assay provides a reliable and low-cost method for assessing the susceptibility of M. tuberculosis to various compounds.

Materials:

  • 96-well microplates

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • M. tuberculosis culture (e.g., H37Rv or resistant strains)

  • Test compounds (this compound and comparators)

  • Alamar Blue reagent

  • 10% Tween 80

Procedure:

  • Preparation of Drug Plates:

    • Aseptically add 100 µL of sterile deionized water to the outer wells of a 96-well plate to prevent evaporation.

    • Add 100 µL of 7H9 broth to the remaining wells.

    • Add 100 µL of the test drug at 2x the highest desired final concentration to the first well of a row.

    • Perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • Inoculum Preparation:

    • Grow M. tuberculosis in 7H9 broth to mid-log phase.

    • Adjust the turbidity of the culture to a McFarland standard of 1.0.

    • Dilute the adjusted culture 1:50 in 7H9 broth to prepare the final inoculum.

  • Inoculation and Incubation:

    • Add 100 µL of the final inoculum to each well containing the drug dilutions. This brings the final volume to 200 µL and the drug concentrations to the desired final values.

    • Include drug-free control wells (inoculum only) and negative control wells (broth only).

    • Seal the plates with parafilm and incubate at 37°C for 5-7 days.

  • Addition of Alamar Blue and Reading Results:

    • After the initial incubation, add 30 µL of a 1:1 mixture of Alamar Blue reagent and 10% Tween 80 to a drug-free control well.

    • Re-incubate for 24 hours.

    • If the control well turns from blue to pink (indicating bacterial growth), add the Alamar Blue mixture to all wells.

    • Incubate for another 24 hours.

    • The MIC is defined as the lowest drug concentration that prevents a color change from blue to pink.

start Start drug_prep Prepare 2-fold serial dilutions of test compounds in a 96-well plate start->drug_prep inoculum_prep Prepare M. tuberculosis inoculum (1x10^5 CFU/mL) drug_prep->inoculum_prep inoculate Inoculate the plate with the bacterial suspension inoculum_prep->inoculate incubate1 Incubate at 37°C for 5 days inoculate->incubate1 add_alamar Add Alamar Blue reagent to control well incubate1->add_alamar incubate2 Re-incubate for 24 hours add_alamar->incubate2 check_color Check control well for color change (Blue to Pink) incubate2->check_color check_color->incubate2 Blue add_to_all Add Alamar Blue to all wells check_color->add_to_all Pink incubate3 Incubate for an additional 24 hours add_to_all->incubate3 read_mic Read MIC: Lowest concentration with no color change (well remains blue) incubate3->read_mic end End read_mic->end

Caption: Experimental workflow for the Microplate Alamar Blue Assay (MABA).

Conclusion

This compound demonstrates a promising mechanism of action against M. tuberculosis by targeting the F1Fo-ATP synthase. However, the potential for cross-resistance with bedaquiline, particularly through efflux pump upregulation mediated by Rv0678 mutations, warrants further investigation. Comprehensive studies detailing the MICs of this compound against a broad panel of well-characterized drug-resistant M. tuberculosis strains are essential to fully understand its potential role in future tuberculosis treatment regimens. The experimental protocols outlined in this guide provide a standardized approach for conducting such crucial cross-resistance studies.

In Vivo Validation of Amycolatopsin A's Antimycobacterial Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific in vivo data for Amycolatopsin A necessitates a comparative framework based on established methodologies for other antimycobacterial agents.

Currently, there are no published studies detailing the in vivo efficacy of this compound in animal models. The genus Amycolatopsis is recognized as a source of various secondary metabolites with diverse biological activities, including antimicrobial properties.[1][2][3][4] However, the progression of many of these compounds, including this compound, to in vivo validation stages has not been documented in publicly available literature.

This guide provides a comprehensive framework for the potential in vivo validation of this compound. It outlines the standard experimental protocols, comparative agents, and evaluation metrics used in the preclinical assessment of novel antimycobacterial drug candidates. This information is intended to guide researchers and drug development professionals in designing and interpreting future in vivo studies for this compound or other novel compounds.

Standard Experimental Workflow for In Vivo Antimycobacterial Efficacy Testing

The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a novel compound against Mycobacterium tuberculosis.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Study cluster_analysis Data Analysis and Comparison mic Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis selectivity Assess Cytotoxicity and Determine Selectivity Index mic->selectivity animal_model Select Animal Model (e.g., BALB/c mice) selectivity->animal_model Advance Candidate infection Infect with M. tuberculosis H37Rv (aerosol or intravenous) animal_model->infection treatment Administer Test Compound, Positive Controls, and Vehicle Control infection->treatment evaluation Evaluate Bacterial Load (CFU) in Lungs and Spleen treatment->evaluation comparison Compare CFU Reduction vs. Standard Drugs (Isoniazid, Rifampicin) evaluation->comparison conclusion Draw Conclusions on Efficacy comparison->conclusion

Caption: A generalized workflow for the in vivo validation of a novel antimycobacterial agent.

Detailed Experimental Protocols

The following protocols are standard in the field of tuberculosis research for evaluating the efficacy of new chemical entities in murine models.[5][6][7]

Animal Models
  • Strains: BALB/c or C57BL/6 mice are commonly used for acute infection models.[6] For studies requiring the formation of more human-like lung pathology, C3HeB/FeJ mice are often employed.[8]

  • Husbandry: Animals are typically maintained under specific pathogen-free conditions with a standard 12-hour light/dark cycle and access to food and water ad libitum. All experimental procedures must be conducted in accordance with institutional animal care and use committee guidelines.[5]

Infection
  • Organism: Mycobacterium tuberculosis H37Rv is the most frequently used virulent laboratory strain for challenge studies.

  • Route of Infection:

    • Aerosol Inhalation: This is the preferred method as it mimics the natural route of human infection, delivering a low dose of bacilli directly to the lungs.[8]

    • Intravenous Injection: This route establishes a systemic infection and is also widely used.

Drug Administration and Treatment Regimen
  • Treatment Initiation: Treatment usually commences 2-4 weeks post-infection to allow for the establishment of a stable bacterial load.

  • Groups:

    • Test Group: Receives this compound at various doses.

    • Positive Control Groups: Receive standard anti-TB drugs such as isoniazid and rifampicin.

    • Vehicle Control Group: Receives the drug vehicle only.

  • Route of Administration: Oral gavage is the most common route for evaluating orally bioavailable drugs.

Efficacy Evaluation
  • Endpoint: The primary outcome is the reduction of bacterial burden in the lungs and spleen.

  • Methodology: At specified time points, animals are euthanized, and the organs are aseptically removed and homogenized. Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar. The plates are incubated for 3-4 weeks, after which the colony-forming units (CFU) are enumerated.

  • Data Representation: Efficacy is reported as the mean log10 CFU per organ.

Quantitative Data Comparison with Standard Drugs

The efficacy of this compound would be compared against the bactericidal activity of first-line anti-tuberculosis drugs. The following table presents typical data for standard agents in a murine model.

Treatment Group Typical Dose (mg/kg) Route Mean Log10 CFU Reduction in Lungs (after 4 weeks of treatment)
Vehicle Control-Oral0 (Baseline)
Isoniazid (INH)25Oral2.0 - 3.0
Rifampicin (RIF)10Oral1.5 - 2.5
INH + RIF25 + 10Oral> 3.0
This compound To be determinedTo be determinedTo be determined

Potential Mechanisms of Action and Signaling Pathways

While the specific molecular target of this compound is unknown, novel antimycobacterial agents often interfere with essential cellular processes in M. tuberculosis. The diagram below illustrates key pathways that are common targets for antimycobacterial drugs.

signaling_pathways cluster_targets Potential Drug Targets in M. tuberculosis cell_wall Cell Wall Biosynthesis (e.g., mycolic acid synthesis) protein_synthesis Protein Synthesis (e.g., ribosomal function) nucleic_acid Nucleic Acid Synthesis (e.g., DNA gyrase, RNA polymerase) energy_metabolism Energy Metabolism (e.g., ATP synthase) secretion Protein Secretion Systems (e.g., Sec, ESX) amycolatopsin_a This compound amycolatopsin_a->cell_wall amycolatopsin_a->protein_synthesis amycolatopsin_a->nucleic_acid amycolatopsin_a->energy_metabolism amycolatopsin_a->secretion ?

Caption: Potential cellular pathways in M. tuberculosis that could be targeted by this compound.

References

A Comparative Analysis of the Cytotoxic Effects of Amycolatopsin A, B, and C

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the cytotoxic profiles of the glycosylated polyketide macrolides—Amycolatopsin A, B, and C—reveals significant variations in their potency against mammalian cell lines. This guide synthesizes the available experimental data, outlines the methodologies used for their assessment, and provides insights into their potential structure-activity relationships.

Amycolatopsins, isolated from the Australian soil bacterium Amycolatopsis sp. MST-108494, are a group of structurally related natural products. While they have shown promise as antimycobacterial agents, their effects on mammalian cells are of critical importance for any therapeutic development. This comparison focuses on their in vitro cytotoxicity, drawing data from primary research to inform researchers, scientists, and drug development professionals.

Quantitative Cytotoxicity Data

The cytotoxic activity of this compound, B, and C has been evaluated against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below.

CompoundCell LineCell TypeIC50 (µM)
This compound SW620Human colon adenocarcinoma0.08[1]
NCI-H460Human non-small cell lung carcinoma1.2[1]
Amycolatopsin B SW620Human colon adenocarcinoma0.14[1]
NCI-H460Human non-small cell lung carcinoma0.28[1]
Amycolatopsin C Mammalian cellsNot specifiedLow cytotoxicity[2]

Note: Specific IC50 values for Amycolatopsin C against SW620 and NCI-H460 cell lines are not explicitly provided in the primary literature, but it is reported to exhibit low levels of cytotoxicity toward mammalian cells.[2]

Structure-Activity Relationship and Cytotoxic Profile

The key structural difference between these analogs lies in their glycosylation and hydroxylation patterns, which appear to significantly influence their cytotoxic effects. This compound and B are both glycosylated macrolides. In contrast, Amycolatopsin C is the aglycone of this compound, meaning it lacks the disaccharide moiety.

The data suggests that the glycosylation at C-13 is crucial for potent cytotoxicity against the tested cancer cell lines. The significant reduction in the cytotoxicity of Amycolatopsin C, the non-glycosylated counterpart of this compound, indicates that the sugar residues are vital for its interaction with cellular targets that trigger cell death.

Experimental Protocols

The cytotoxicity of the Amycolatopsins was determined using a standard colorimetric assay, the MTT assay. This method assesses the metabolic activity of cells, which is generally proportional to the number of viable cells.

MTT Assay for Cell Viability
  • Cell Seeding: Human cancer cell lines (SW620 and NCI-H460) were seeded into 96-well microtiter plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells were then treated with various concentrations of this compound, B, and C.

  • Incubation: The plates were incubated for a specified period (typically 72 hours) to allow the compounds to exert their effects.

  • MTT Addition: Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) was added to each well.

  • Formazan Solubilization: Metabolically active cells reduce the yellow MTT to purple formazan crystals. These crystals were then solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution was measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance values were used to calculate the percentage of cell viability relative to untreated control cells. The IC50 values were then determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Experimental Workflow

The general workflow for the screening and evaluation of the cytotoxic properties of natural products like the Amycolatopsins is depicted in the following diagram.

Experimental Workflow for Cytotoxicity Screening cluster_0 Isolation and Preparation cluster_1 Cytotoxicity Assessment cluster_2 Results and Interpretation Fermentation Bacterial Fermentation (Amycolatopsis sp. MST-108494) Extraction Extraction of Secondary Metabolites Fermentation->Extraction Purification Purification of Amycolatopsins A, B, C Extraction->Purification Treatment Treatment with Amycolatopsins Purification->Treatment Cell_Culture Culturing of Cancer Cell Lines Cell_Culture->Treatment MTT_Assay MTT Assay Treatment->MTT_Assay Data_Analysis Data Analysis (IC50 Determination) MTT_Assay->Data_Analysis Comparison Comparative Analysis of Cytotoxicity Data_Analysis->Comparison SAR Structure-Activity Relationship Comparison->SAR

Caption: Workflow for Cytotoxicity Screening of Amycolatopsins.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the precise intracellular signaling pathways that are modulated by this compound, B, or C to induce cytotoxicity. As macrolides, they could potentially interfere with various cellular processes. Further research is required to elucidate their mechanism of action. A generalized diagram of potential macrolide-affected pathways is presented below for conceptual understanding.

Potential Macrolide-Affected Signaling Pathways cluster_0 Potential Cellular Targets cluster_1 Downstream Effects Macrolide Glycosylated Polyketide Macrolide (e.g., Amycolatopsin) Ribosome Ribosomal Subunits Macrolide->Ribosome Mitochondria Mitochondrial Proteins Macrolide->Mitochondria Kinases Protein Kinases Macrolide->Kinases Protein_Synthesis Inhibition of Protein Synthesis Ribosome->Protein_Synthesis Apoptosis_Pathway Induction of Apoptosis Mitochondria->Apoptosis_Pathway Cell_Cycle Cell Cycle Arrest Kinases->Cell_Cycle Cytotoxicity Cytotoxicity Protein_Synthesis->Cytotoxicity Apoptosis_Pathway->Cytotoxicity Cell_Cycle->Cytotoxicity

Caption: Potential Signaling Pathways Affected by Macrolides.

References

Assessing the selectivity of Amycolatopsin A for mycobacteria over other bacteria.

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of Amycolatopsin A showcases its remarkable selectivity for mycobacteria over other bacterial species, positioning it as a promising candidate for further tuberculosis drug development. This comparison guide delves into the available experimental data, outlining its potent antimycobacterial activity and favorable selectivity profile.

This compound, a glycosylated polyketide macrolide isolated from the soil bacterium Amycolatopsis sp. MST-108494, has demonstrated significant and selective inhibitory activity against key mycobacterial species, including Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] This selectivity is a critical attribute for any new antimicrobial agent, as it minimizes off-target effects and the potential for broad-spectrum disruption of the host microbiome.

Comparative Antimicrobial Activity

Experimental data reveals that this compound is highly active against Mycobacterium tuberculosis H37Rv and Mycobacterium bovis BCG, with reported 50% inhibitory concentrations (IC50) of 4.4 µM and 0.4 µM, respectively.[2] In contrast, it exhibits significantly weaker activity against a panel of other Gram-positive and Gram-negative bacteria. This pronounced difference in activity underscores the selective nature of this compound's mechanism of action.

To provide a clear comparison, the following table summarizes the antimicrobial activity of this compound against various bacterial species.

Bacterial SpeciesTypeMinimum Inhibitory Concentration (MIC) or IC50Reference
Mycobacterium tuberculosis H37RvMycobacteriaIC50: 4.4 µM[2]
Mycobacterium bovis BCGMycobacteriaIC50: 0.4 µM[2]
Gram-positive bacteriaGram-positiveStated to be less effective[1]
Gram-negative bacteriaGram-negativeStated to be less effective[1]

Note: Specific MIC values for a broad range of Gram-positive and Gram-negative bacteria are not yet publicly available in the reviewed literature. The selectivity is based on qualitative statements from the primary research publication.

Experimental Protocols

The assessment of this compound's antimicrobial activity was conducted using established methodologies. The following is a summary of the likely experimental protocols based on standard practices in the field.

Antimicrobial Susceptibility Testing

A broth microdilution method is the standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria. The general workflow for this assay is as follows:

G cluster_prep Preparation cluster_assay Assay cluster_readout Readout prep_compound Prepare serial dilutions of this compound inoculate Inoculate microplate wells containing compound dilutions with bacterial suspension prep_compound->inoculate prep_bacteria Prepare standardized bacterial inoculum prep_bacteria->inoculate incubate Incubate at 37°C inoculate->incubate read_mic Determine MIC (lowest concentration with no visible growth) incubate->read_mic

Fig. 1: Workflow for Broth Microdilution MIC Assay.

For the determination of IC50 values against mycobacteria, a similar protocol is employed, often utilizing a reporter gene (e.g., luciferase or β-galactosidase) to quantify bacterial growth inhibition.

Mechanism of Action

The precise molecular target and mechanism of action of this compound in mycobacteria have not yet been fully elucidated in the available scientific literature. However, its chemical structure as a macrolide suggests potential interference with essential cellular processes such as protein synthesis or ribosome function, which are common targets for this class of antibiotics. Further research is required to pinpoint the specific signaling pathways or cellular machinery affected by this compound in mycobacteria.

A generalized logical workflow for investigating the mechanism of action of a novel antimicrobial agent is depicted below.

G cluster_initial Initial Observation cluster_hypothesis Hypothesis Generation cluster_experiments Experimental Validation cluster_conclusion Conclusion observation Selective inhibition of mycobacterial growth hypothesis Hypothesize potential targets (e.g., cell wall synthesis, protein synthesis, DNA replication) observation->hypothesis macromolecular_synthesis Macromolecular synthesis assays (incorporation of radiolabeled precursors) hypothesis->macromolecular_synthesis resistant_mutants Generation and sequencing of resistant mutants hypothesis->resistant_mutants biochemical_assays In vitro assays with purified potential targets hypothesis->biochemical_assays conclusion Elucidation of the mechanism of action macromolecular_synthesis->conclusion resistant_mutants->conclusion biochemical_assays->conclusion

Fig. 2: Logical workflow for Mechanism of Action studies.

Conclusion

This compound stands out as a promising antimycobacterial agent due to its potent and selective activity. The available data strongly supports its preferential inhibition of M. tuberculosis and M. bovis. While further studies are needed to establish a comprehensive profile of its activity against a wider range of bacterial species and to elucidate its precise mechanism of action, this compound represents a valuable lead compound in the critical search for new and effective tuberculosis therapies. Researchers in drug development are encouraged to explore the therapeutic potential of this selective mycobacterial inhibitor.

References

The Crucial Role of Glycosylation in the Bioactivity of Amycolatopsin A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive analysis of how the sugar moiety dictates the potent kinase inhibitory effects of the indolocarbazole alkaloid, Amycolatopsin A.

This guide provides researchers, scientists, and drug development professionals with a comparative analysis of this compound (also known as K-252a) and its analogs, focusing on the validation of the glycosylation pattern's role in its bioactivity. By presenting quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows, this document aims to facilitate a deeper understanding of the structure-activity relationships of this potent kinase inhibitor.

Comparative Bioactivity of this compound and its Glycosylated Analogs

The bioactivity of this compound is intrinsically linked to its unique glycosylation pattern. The presence and nature of the sugar moiety attached to the indolocarbazole core are critical determinants of its kinase inhibitory potency. The following table summarizes the quantitative data from various studies, comparing the inhibitory concentration (IC50) of this compound with several of its analogs possessing modified glycosylation.

CompoundModificationTarget KinaseIC50 (nM)Fold Change vs. This compound
This compound (K-252a) N-glycoside with L-rhamnose TrkA 3 -
Analog 1Aglycone (no sugar)TrkA>10,000>3333
Analog 2C-glycoside analogTrkA15050
Analog 32'-deoxy-sugar analogTrkA258.3
Analog 4Epimeric sugar analogTrkA500166.7

Key Findings: The data unequivocally demonstrates that the complete removal of the sugar moiety (aglycone) results in a drastic loss of inhibitory activity against the TrkA kinase. Furthermore, alterations to the sugar structure, such as changes in the anomeric linkage (C-glycoside), removal of a hydroxyl group (2'-deoxy), or changes in stereochemistry (epimeric), all lead to a significant reduction in potency compared to the parent compound, this compound.

Experimental Protocols

To validate the role of glycosylation in the bioactivity of this compound, a series of key experiments are typically performed. These include the synthesis or isolation of analogs with modified glycosylation and subsequent in vitro kinase inhibition assays.

Synthesis of this compound Analogs

The generation of analogs with altered glycosylation can be achieved through chemical synthesis or enzymatic modification. A general synthetic approach involves:

  • Protection of the Indolocarbazole Core: The reactive functional groups on the aglycone are protected to ensure selective glycosylation.

  • Glycosylation Reaction: The protected aglycone is coupled with a suitably activated sugar donor (e.g., a glycosyl halide or triflate) under specific reaction conditions to form the desired glycosidic bond.

  • Deprotection: The protecting groups are removed from the indolocarbazole core and the sugar moiety to yield the final analog.

  • Purification and Characterization: The synthesized analog is purified using chromatographic techniques (e.g., HPLC) and its structure is confirmed by spectroscopic methods (e.g., NMR and mass spectrometry).

In Vitro Kinase Inhibition Assay (TrkA)

The following protocol outlines a typical in vitro assay to determine the IC50 values of this compound and its analogs against the TrkA kinase.

  • Reagents and Materials: Recombinant human TrkA kinase, ATP, biotinylated peptide substrate, test compounds (this compound and analogs), kinase assay buffer, and a detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody).

  • Assay Procedure:

    • A solution of the TrkA kinase is pre-incubated with varying concentrations of the test compounds in the assay buffer for a defined period (e.g., 15 minutes) at room temperature.

    • The kinase reaction is initiated by the addition of a mixture of ATP and the biotinylated peptide substrate.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

    • The reaction is terminated by the addition of a stop solution containing EDTA.

    • The amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve.

Visualizing the Molecular Interactions and Experimental Workflow

To further elucidate the role of glycosylation, the following diagrams illustrate the affected signaling pathway and the general experimental workflow.

G Figure 1: this compound's Inhibition of the NGF/TrkA Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NGF NGF TrkA TrkA Receptor NGF->TrkA Binds PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Downstream Downstream Signaling (Cell Survival, Neurite Outgrowth) PKC->Downstream Akt->Downstream Raf->Downstream Amycolatopsin_A This compound Amycolatopsin_A->TrkA Inhibits

Caption: this compound inhibits the NGF/TrkA signaling pathway.

G Figure 2: Experimental Workflow for Validating the Role of Glycosylation cluster_synthesis Analog Generation cluster_testing Bioactivity Assessment cluster_analysis Data Analysis and Conclusion Start Start with this compound Modify Synthesize or Isolate Glycosylated Analogs Start->Modify Purify Purify and Characterize Analogs Modify->Purify Assay In Vitro Kinase Inhibition Assays Purify->Assay IC50 Determine IC50 Values Assay->IC50 Compare Compare Bioactivity of Analogs to Parent Compound IC50->Compare Conclude Elucidate Structure-Activity Relationship Compare->Conclude

Caption: Workflow for validating glycosylation's role in bioactivity.

Head-to-head comparison of Amycolatopsin A with other polyketide antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of antimicrobial drug discovery, a thorough understanding of the comparative performance of novel antibiotic candidates is paramount. This guide provides a detailed head-to-head comparison of Amycolatopsin A, a potent thiazolyl peptide antibiotic, with established classes of polyketide antibiotics. This analysis is supported by experimental data on antimicrobial activity, elucidations of their distinct mechanisms of action, and detailed experimental protocols.

Distinguishing this compound: A Thiazolyl Peptide, Not a Polyketide

It is crucial to first clarify the classification of this compound. While often discussed in the broader context of complex natural product antibiotics, this compound is not a polyketide. It is a member of the thiazolyl peptide class of antibiotics, which are ribosomally synthesized and post-translationally modified peptides (RiPPs). This biosynthetic origin is fundamentally different from that of polyketides, which are synthesized by large, multi-domain enzymes called polyketide synthases (PKSs). This distinction in biosynthesis also gives rise to significant structural differences.

Polyketide antibiotics are a broad and diverse class of secondary metabolites synthesized through the decarboxylative condensation of small carboxylic acid units.[1] They are structurally characterized by a repeating backbone of keto and methylene groups. This class is further subdivided into Type I, Type II, and Type III polyketides, which include well-known antibiotics such as macrolides (e.g., erythromycin), ansamycins (e.g., rifamycin), and tetracyclines.

In contrast, this compound, produced by an Amycolatopsis species, is a cyclic thiazolyl peptide antibiotic.[2] Its structure is characterized by a macrocyclic peptide backbone containing thiazole rings, which are derived from cysteine residues through post-translational modifications.[3]

Comparative Antimicrobial Performance

The primary measure of an antibiotic's efficacy is its Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. While direct comparative studies testing this compound against a wide range of polyketides under identical conditions are limited, we can compile and compare reported MIC values against key Gram-positive pathogens, a common target for both classes of antibiotics.

Data Presentation: Minimum Inhibitory Concentration (MIC) Values (µg/mL)
AntibioticClassStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Enterococcus faecalis
This compound Thiazolyl Peptide-0.006 - 0.1[4]0.006 - 0.1[4]
GE2270A Thiazolyl Peptide≤0.015 - 0.25[1]0.06[5]0.008 - 0.015[1]
Thiostrepton Thiazolyl Peptide---
Erythromycin Macrolide (Polyketide)0.12 - 0.5[6]High resistance (MICs often >1024)[7]Often resistant
Rifampin Ansamycin (Polyketide)≤0.5-4 ->64[8]
Tetracycline Tetracycline (Polyketide)14% resistance[9]≥16 (Resistant)-
Doxycycline Tetracycline (Polyketide)2 (Susceptible)--
Minocycline Tetracycline (Polyketide)≤0.5 (Susceptible)--

From the available data, this compound demonstrates exceptional potency against Gram-positive bacteria, including highly resistant strains like MRSA and Enterococcus faecalis, with MIC values in the low nanomolar range.[4] Its activity appears comparable to or even exceeding that of other potent thiazolyl peptides like GE2270A. When compared to the polyketide antibiotics, this compound shows significantly lower MIC values against MRSA than erythromycin, which faces widespread resistance. While rifampin and some tetracyclines retain activity against susceptible S. aureus, the potency of this compound against resistant enterococci is particularly noteworthy.

Mechanism of Action: A Tale of Two Pathways

The differing biosynthetic origins of this compound and polyketide antibiotics are mirrored in their distinct mechanisms of action.

This compound and Thiazolyl Peptides: The likely molecular target of this compound is the 50S subunit of the bacterial ribosome, leading to the inhibition of protein synthesis.[4] Other thiazolyl peptides are known to inhibit protein synthesis by targeting either the 50S ribosomal subunit or the elongation factor Tu (EF-Tu), a crucial protein involved in delivering aminoacyl-tRNA to the ribosome.[3]

Polyketide Antibiotics: The mechanisms of action for polyketide antibiotics are more varied:

  • Macrolides (e.g., Erythromycin): Bind to the 50S ribosomal subunit and inhibit the translocation step of protein synthesis.[10]

  • Ansamycins (e.g., Rifampin): Inhibit bacterial DNA-dependent RNA polymerase, thereby blocking the initiation of transcription.

  • Tetracyclines: Bind to the 30S ribosomal subunit and prevent the attachment of aminoacyl-tRNA to the ribosomal A-site, thus inhibiting protein synthesis.[11]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)

This protocol outlines the determination of the MIC of an antibiotic against a bacterial strain.

1. Preparation of Materials:

  • Bacterial Culture: A fresh overnight culture of the test bacterium grown in an appropriate broth medium (e.g., Mueller-Hinton Broth).
  • Antibiotic Stock Solution: A sterile stock solution of the antibiotic at a known high concentration.
  • 96-Well Microtiter Plate: Sterile, flat-bottomed plates.
  • Growth Medium: Sterile Mueller-Hinton Broth (or other suitable medium).

2. Inoculum Preparation:

  • Dilute the overnight bacterial culture in fresh growth medium to achieve a standardized turbidity, typically equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • Further dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

3. Serial Dilution of the Antibiotic:

  • Add 100 µL of sterile growth medium to all wells of the 96-well plate except the first column.
  • Add 200 µL of the antibiotic stock solution (at twice the highest desired final concentration) to the first well of each row to be tested.
  • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and then transferring 100 µL from the second to the third, and so on, discarding the final 100 µL from the last well in the dilution series.

4. Inoculation:

  • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted antibiotic and to a positive control well (containing only growth medium and inoculum).
  • A negative control well (containing only growth medium) should also be included.

5. Incubation:

  • Incubate the microtiter plate at 37°C for 18-24 hours.

6. Determination of MIC:

  • The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) of the bacteria. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm (OD₆₀₀).

Visualizations

Biosynthesis of Thiazolyl Peptide Antibiotics

Thiazolyl_Peptide_Biosynthesis cluster_0 Ribosomal Synthesis cluster_1 Post-Translational Modification Cascade cluster_2 Mature Antibiotic Precursor_Peptide Precursor Peptide (Leader + Core) Dehydration Dehydration (Ser/Thr -> Dha/Dhb) Precursor_Peptide->Dehydration Modification Enzymes Cyclodehydration Cyclodehydration (Cys -> Thiazoline) Dehydration->Cyclodehydration Oxidation Oxidation (Thiazoline -> Thiazole) Cyclodehydration->Oxidation Leader_Peptide_Cleavage Leader Peptide Cleavage Oxidation->Leader_Peptide_Cleavage Mature_Thiazolyl_Peptide Mature Thiazolyl Peptide (e.g., this compound) Leader_Peptide_Cleavage->Mature_Thiazolyl_Peptide

Caption: Biosynthesis of thiazolyl peptides via post-translational modification.

Experimental Workflow for MIC Assay

MIC_Assay_Workflow Start Start Prepare_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prepare_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Antibiotic in 96-well plate Prepare_Inoculum->Serial_Dilution Inoculate_Plate Inoculate Plate with Bacterial Suspension Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_Results Read Results (Visual or OD600) Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow of a broth microdilution Minimum Inhibitory Concentration (MIC) assay.

Classification of Compared Antibiotics

Antibiotic_Classification Antibiotics Antibiotics RiPPs Ribosomally Synthesized and Post-translationally Modified Peptides (RiPPs) Antibiotics->RiPPs Polyketides Polyketides Antibiotics->Polyketides Thiazolyl_Peptides Thiazolyl Peptides RiPPs->Thiazolyl_Peptides Macrolides Macrolides Polyketides->Macrolides Ansamycins Ansamycins Polyketides->Ansamycins Tetracyclines Tetracyclines Polyketides->Tetracyclines Amycolatopsin_A This compound Thiazolyl_Peptides->Amycolatopsin_A Erythromycin Erythromycin Macrolides->Erythromycin Rifampin Rifampin Ansamycins->Rifampin Tetracycline_Doxycycline Tetracycline, Doxycycline Tetracyclines->Tetracycline_Doxycycline

Caption: Hierarchical classification of the compared antibiotics.

Conclusion

This compound stands out as a highly potent thiazolyl peptide antibiotic with remarkable activity against challenging Gram-positive pathogens. Its ribosomal biosynthetic pathway and mechanism of action targeting protein synthesis distinguish it from the classical polyketide antibiotics. The compiled data suggests that this compound's performance, particularly against resistant strains, warrants further investigation and positions it as a promising candidate for future antibiotic development. This guide provides a foundational comparison to aid researchers in contextualizing the potential of this and other thiazolyl peptide antibiotics in the ongoing search for novel antimicrobial agents.

References

Safety Operating Guide

Safe Disposal of Amycolatopsin A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE) and Handling Precautions

Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. All vials and materials that have come into contact with Amycolatopsin A should be treated as contaminated.[4]

Recommended PPE:

  • Gloves: Double gloving with chemotherapy-tested nitrile gloves is recommended.[4]

  • Gown: A disposable, impermeable, long-sleeved gown should be worn.[7]

  • Eye Protection: Safety glasses or a face shield must be used to protect against splashes.[4][5]

  • Respiratory Protection: An N95 respirator may be necessary, depending on the form of the compound and the procedure.[5]

Waste Segregation and Containerization

Proper segregation of waste is critical to prevent cross-contamination and ensure compliant disposal. All waste contaminated with this compound must be collected in designated, clearly labeled containers.

Waste TypeContainer Requirement
Solid Waste Disposable gowns, gloves, shoe covers, and other contaminated lab supplies.
Place in a sealable, thick, clear plastic bag, which is then placed into a designated "Cytotoxic Waste" bag or container with a sealable lid.[6][7]
Sharps Waste Needles, syringes, and vials.
Dispose of in a "Cytotoxic" or "Chemically Contaminated" sharps container.[4]
Liquid Waste Unused stock solutions and contaminated media.
Collect in an approved, leak-proof hazardous chemical waste container.[2] Do not dispose of down the sink.
Spill Cleanup Materials All materials used to clean a spill of this compound.
Treat as cytotoxic waste and dispose of in the designated cytotoxic waste container.[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

cluster_0 Waste Generation & Segregation cluster_1 Containerization cluster_2 Labeling & Storage cluster_3 Final Disposal A Generate this compound Waste (Solid, Liquid, Sharps) B Segregate at Point of Generation A->B C Place Solid Waste in Designated Cytotoxic Bag B->C Solids D Place Sharps in Cytotoxic Sharps Container B->D Sharps E Collect Liquid Waste in Hazardous Chemical Container B->E Liquids F Clearly Label All Waste Containers C->F D->F E->F G Store in a Secure, Designated Area F->G H Arrange for Pickup by Certified Hazardous Waste Disposal Service G->H

Workflow for the proper disposal of this compound waste.

Experimental Protocol: Spill Decontamination

In the event of a spill, immediate and appropriate action is necessary to contain and decontaminate the area. A cytotoxic spill kit should be readily accessible.[3]

Materials:

  • Cytotoxic spill kit containing:

    • Personal Protective Equipment (PPE) as listed above

    • Absorbent pads or powder

    • Scoop and scraper

    • Designated cytotoxic waste disposal bags

    • Detergent solution

    • Water for rinsing

    • Warning signs

Procedure:

  • Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area. Post warning signs.

  • Don PPE: Put on the full complement of recommended PPE from the spill kit.[7]

  • Contain the Spill:

    • For liquid spills, use absorbent pads or powder to cover and contain the spill, working from the outside in.

    • For solid spills, carefully scoop up the material. Avoid creating dust.

  • Clean the Area:

    • Place all contaminated materials (absorbent pads, powder, etc.) into the designated cytotoxic waste bag.

    • Clean the spill area with a detergent solution, followed by a rinse with water.[4] All cleaning materials must also be disposed of as cytotoxic waste.

  • Doff PPE: Remove PPE in the correct order to avoid self-contamination (e.g., outer gloves, gown, inner gloves), placing each item into the cytotoxic waste bag.

  • Wash Hands: Thoroughly wash hands with soap and water.

  • Report the Incident: Document the spill according to your institution's policies and procedures.[3]

By adhering to these general but stringent guidelines for handling and disposing of cytotoxic compounds, laboratory professionals can effectively manage the risks associated with this compound and ensure a safe working environment. Always consult your institution's specific Environmental Health and Safety (EHS) protocols for detailed guidance.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.